2-(Methylamino)-4-nitrobenzoic acid
Description
BenchChem offers high-quality 2-(Methylamino)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(methylamino)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFHYRFMHZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Architecture and Synthetic Utility of 2-(Methylamino)-4-nitrobenzoic Acid: A Technical Guide for Drug Development
Executive Summary
In the realm of medicinal chemistry and rational drug design, the strategic placement of functional groups on an aromatic scaffold dictates both the physicochemical behavior and the biological target affinity of the resulting molecule. 2-(Methylamino)-4-nitrobenzoic acid (CAS No. 49565-62-0) serves as a highly privileged building block in organic synthesis. Characterized by a precise arrangement of electron-donating and electron-withdrawing moieties, this compound is heavily utilized in the synthesis of complex heterocyclic systems, including quinazolines and benzoxazines, which are critical in the development of kinase inhibitors and caspase activators.
This whitepaper provides an in-depth technical analysis of its molecular structure, weight dynamics, synthetic methodologies, and applications in drug discovery.
Physicochemical Profiling and Molecular Weight Dynamics
The fundamental properties of 2-(Methylamino)-4-nitrobenzoic acid are governed by its molecular formula (C₈H₈N₂O₄) and an exact molecular weight of 196.16 g/mol . Understanding these baseline metrics is critical for researchers calculating precise molar equivalents during complex cross-coupling or cyclization reactions.
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| Molecular Formula | C₈H₈N₂O₄ | Defines the stoichiometric baseline for synthetic elaboration. |
| Molecular Weight | 196.16 g/mol | Essential for accurate mass-to-mole conversions in high-throughput screening and synthesis. |
| Melting Point | 259–260 °C (decomp) | The high melting point indicates strong intermolecular hydrogen bonding, likely forming robust carboxylic acid dimers in the solid state[1]. |
| Density | 1.472 ± 0.06 g/cm³ | Reflects the highly compact, heavily substituted nature of the aromatic ring packing[1]. |
| pKa (Predicted) | ~1.00 ± 0.20 | The strong electron-withdrawing nature of the para-nitro group significantly stabilizes the carboxylate anion, resulting in unusually high acidity for a benzoic acid derivative[1]. |
Structural Dynamics: The "Ortho Effect" and Electronic Modulation
The reactivity of 2-(Methylamino)-4-nitrobenzoic acid is a cumulative function of the electronic and steric influences of its three primary substituents: the carboxylic acid (-COOH) at C1, the methylamino group (-NHCH₃) at C2, and the nitro group (-NO₂) at C4.
-
The Push-Pull System: The molecule exhibits a classic "push-pull" electronic system. The methylamino group acts as an electron-donating group through resonance (+R), pushing electron density into the ring. Conversely, the nitro group is strongly electron-withdrawing (-R, -I), pulling electron density away[2]. This dynamic creates highly specific electrophilic and nucleophilic nodes on the aromatic ring.
-
The Ortho Effect: The presence of the N-methyl group at the ortho position relative to the carboxylic acid introduces significant steric hindrance. This steric bulk prevents the carboxylate group from achieving perfect planar alignment with the aromatic ring, disrupting extended conjugation. Furthermore, the secondary amine can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid, which further stabilizes the conjugate base and drives the pKa down to approximately 1.00[1][2].
Experimental Workflow: Selective N-Methylation Protocol
Synthesizing 2-(Methylamino)-4-nitrobenzoic acid from its non-methylated precursor (2-amino-4-nitrobenzoic acid) requires precision. Direct alkylation using methyl iodide (MeI) is generally avoided because it frequently leads to over-methylation (yielding tertiary amines or quaternary ammonium salts) and unwanted esterification of the carboxylic acid.
To ensure high fidelity, reductive amination is the preferred method. The following self-validating protocol utilizes formaldehyde and sodium cyanoborohydride (NaBH₃CN) to achieve selective mono-methylation.
Self-Validating Reductive Amination Protocol
-
Step 1: Iminium Condensation
-
Action: Suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add aqueous formaldehyde (37%, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: The weak acid catalyzes the formation of the iminium ion intermediate without protonating the amine to the point of unreactivity.
-
In-Process Control (IPC): Stir at ambient temperature for 2 hours. Monitor via LC-MS. The disappearance of the starting material mass peak and the appearance of the iminium ion [M+H]⁺ confirms complete condensation.
-
-
Step 2: Selective Hydride Reduction
-
Action: Cool the reaction mixture to 0 °C to minimize exothermic side reactions. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Causality: NaBH₃CN is specifically chosen because its reducing power is optimal at mildly acidic pH (pH 4–5). It selectively reduces the transient iminium ion without reducing the highly sensitive para-nitro group or the carboxylic acid.
-
-
Step 3: Quenching and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted hydride. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The N-methylated product will exhibit a higher Rf value than the primary amine due to its decreased hydrogen-bonding capacity.
-
Workflow for the selective N-methylation of 2-amino-4-nitrobenzoic acid via reductive amination.
Applications in Drug Discovery: Heterocyclic Scaffolds
The bifunctional nature of 2-(Methylamino)-4-nitrobenzoic acid—featuring adjacent nucleophilic (amine) and electrophilic (carboxylic acid) centers—makes it an ideal precursor for ring-closure reactions.
Synthesis of Kinase Inhibitors
In fragment-based lead discovery, this compound is cyclized to form benzoxazine or indazole derivatives. For example, reacting the scaffold with N,N′-carbonyldiimidazole (CDI) yields a 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione intermediate. Subsequent reactions with hydrazines generate indazolones, which are critical pharmacophores for inhibiting metabolic kinases like Ketohexokinase (KHK)[3].
Development of Caspase Activators
Substituted quinazolines derived from 2-(Methylamino)-4-nitrobenzoic acid have been identified as potent activators of the caspase cascade[4]. The N-methyl group plays a crucial role in these structures; it modulates the dihedral angle of the attached aryl groups, locking the molecule into an active conformation that optimally binds to the allosteric sites of target proteins, thereby inducing apoptosis in neoplastic (cancerous) cells[4].
Drug discovery pathway from the 2-(Methylamino)-4-nitrobenzoic acid scaffold to cellular response.
Conclusion
2-(Methylamino)-4-nitrobenzoic acid is far more than a simple aromatic building block; it is a meticulously balanced chemical system. With a molecular weight of 196.16 g/mol and a unique push-pull electronic configuration, it offers predictable and highly tunable reactivity. By mastering its synthetic handling—particularly through controlled reductive amination—researchers can reliably access complex heterocyclic scaffolds that form the backbone of next-generation kinase inhibitors and apoptotic agents.
References
-
Title: Electron Density Guided Fragment-Based Lead Discovery of Ketohexokinase Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL: [Link]
- Source: google.
Sources
pKa values and acidity constants of nitrobenzoic acid derivatives
Title: Ionization Dynamics of Nitrobenzoic Acid Derivatives: A Technical Guide to pKa Determination and ADME Implications
Introduction
As a Senior Application Scientist, I frequently encounter challenges in early-stage drug development where the ionization state of an active pharmaceutical ingredient (API) dictates its pharmacokinetic fate. The acid dissociation constant ( pKa ) is not merely a physical property; it is a foundational parameter that governs aqueous solubility, lipophilicity, and membrane permeability[1]. Nitrobenzoic acid derivatives serve as quintessential models for understanding how subtle structural modifications—specifically the positional isomerism of an electron-withdrawing group—profoundly alter molecular acidity. This whitepaper deconstructs the electronic causality behind the pKa values of nitrobenzoic acids and establishes self-validating experimental protocols for their precise determination.
Theoretical Framework: Electronic and Steric Causality
The acidity of benzoic acid ( pKa≈4.20 ) is significantly enhanced by the introduction of a nitro ( −NO2 ) group. The magnitude of this enhancement depends strictly on the isomer position (ortho, meta, or para), which dictates the interplay of inductive ( −I ) and resonance ( −R ) effects[2].
-
Inductive Effect ( −I ): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the carboxylate group through σ -bonds. This stabilizes the conjugate base (carboxylate anion), facilitating proton dissociation[2][3].
-
Resonance Effect ( −R ): When positioned at the ortho or para positions, the nitro group can delocalize the negative charge of the conjugate base through π -electron resonance structures. This effect is absent in the meta position[2][3].
-
The "Ortho Effect": 2-Nitrobenzoic acid exhibits an anomalously low pKa compared to its isomers. This is driven by a combination of an enhanced inductive effect (due to spatial proximity) and steric hindrance. The bulky nitro group forces the carboxylate group out of coplanarity with the benzene ring, disrupting ring conjugation but dramatically stabilizing the anion through localized field effects[2][4].
Quantitative Acidity Data
The following table summarizes the experimentally validated pKa values for nitrobenzoic acid isomers, demonstrating the quantitative impact of the aforementioned electronic effects.
| Compound | Isomer Position | pKa (Water, 25°C) | Dominant Electronic/Steric Effects |
| Benzoic Acid | - | ~4.20 | Baseline (No substituent effects) |
| 2-Nitrobenzoic Acid | Ortho | ~2.16 - 2.17 | Strong −I , Steric "Ortho Effect"[2] |
| 4-Nitrobenzoic Acid | Para | ~3.41 - 3.44 | Moderate −I , Strong −R [3][5] |
| 3-Nitrobenzoic Acid | Meta | ~3.47 | Moderate −I only[2] |
Note: 4-Nitrobenzoic acid is slightly more acidic than the meta-isomer because the stabilizing −R effect at the para position outweighs the diminished −I effect caused by greater distance from the carboxylate group[3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and trustworthiness in pKa profiling, I recommend employing orthogonal techniques. Relying on a single method introduces blind spots; pairing potentiometry with spectrophotometry creates a self-validating system.
Protocol A: Potentiometric Titration (Primary Method)
Potentiometry is the gold standard for compounds with adequate aqueous solubility[6].
-
Electrode Calibration: Calibrate the glass pH electrode using Gran's method to ensure the Nernstian slope accurately reflects hydrogen ion activity rather than mere concentration[1].
-
Sample Preparation: Dissolve a precise molarity of the nitrobenzoic acid derivative in standardized CO2 -free deionized water. If lipophilicity is high, a co-solvent system (e.g., 10-30% acetonitrile-water) may be used, though this will shift the apparent pKa [1].
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.05 M NaOH) under inert gas purging. Record pH continuously as a function of titrant volume[6].
-
Data Analysis: Plot the first derivative ( ΔpH/ΔV ) against the volume of NaOH added. The peak of this derivative curve precisely identifies the equivalence point. The pKa is extracted at exactly half the equivalence volume, where the concentration of the undissociated acid equals its conjugate base ( [HA]=[A−] )[6].
Protocol B: UV-Vis Spectrophotometry (Orthogonal Validation)
This method exploits the distinct chromophoric shifts between the protonated and deprotonated states of the nitrobenzoic acid[2].
-
Baseline Scans: Measure the absorbance of the fully protonated form ( Aa ) in 0.1 M HCl and the fully deprotonated form ( Ab ) in 0.1 M NaOH at a fixed analytical wavelength (typically the λmax of the ionized species)[2].
-
Buffer Series: Prepare a series of buffered solutions spanning pKa±2 pH units. Inject a constant concentration of the analyte into each buffer and record the absorbance ( A )[2].
-
Henderson-Hasselbalch Plot: Calculate the logarithmic ratio log[(Ab−A)/(A−Aa)] for each pH point. Plot this term (y-axis) against pH (x-axis)[2].
-
Determination: Perform a linear regression. The pKa is mathematically defined as the x-intercept (where the log term equals zero)[2].
Experimental Workflow Visualization
The following diagram illustrates the parallel execution of these protocols to ensure robust data generation.
Workflow for orthogonal pKa determination using potentiometric and UV-Vis methods.
Field-Proven Insights: Applications in Drug Development
Understanding the exact pKa of a functional group is not merely an academic exercise; it is a critical path to clinical efficacy.
-
ADME Modeling: The pKa dictates the ionization state of the molecule across physiological pH gradients (e.g., gastric pH 1.5 vs. intestinal pH 7.4). Because only the neutral, unionized species typically permeates lipid bilayers via passive diffusion, an accurate pKa is required to predict oral bioavailability[1].
-
API Salt Formulation: During preformulation, scientists use the "rule of three" to engineer molecular salts. By determining the ΔpKa between a protonated base and the nitrobenzoic acid ( ΔpKa=pKa,base−pKa,acid ), we can predict the outcome. A ΔpKa>3 guarantees stable molecular salt formation, whereas a value <0 results in a co-crystal[7]. This directly impacts the shelf-life, solubility, and dissolution rate of the final drug product.
References
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds , Asian Journal of Chemistry, [Link]
-
Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? , Jiangsu Run'an Pharmaceutical Co. Ltd., [Link]
-
Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates , National Institutes of Health (NIH), [Link]
-
Correlation Analysis of the pKa Values of Mono- and Di-ortho-Substituted Benzoic Acids , Oxford Academic, [Link]
-
4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 , PubChem, [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jsrapharm.com [jsrapharm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Absorption Spectra of 2-(Methylamino)-4-nitrobenzoic Acid: A Technical Guide to Push-Pull Chromophore Photophysics
Executive Summary
The electronic absorption spectrum of 2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0) represents a classic paradigm of a "push-pull" chromophore system. Characterized by an electron-donating methylamino group (+M effect) and an electron-withdrawing nitro group (-M effect) situated on a benzoic acid scaffold, this molecule exhibits pronounced Intramolecular Charge Transfer (ICT). Understanding its UV-Vis spectroscopic profile is critical for researchers in optoelectronics, photochemistry, and drug development, where such scaffolds are utilized as solvatochromic probes and charge-transfer complexes[1].
This whitepaper provides an authoritative, step-by-step guide to both the theoretical modeling (TD-DFT) and experimental acquisition of the electronic absorption spectra for this compound, emphasizing the mechanistic causality behind its photophysical behavior.
Structural and Electronic Properties: The Push-Pull Mechanism
To accurately interpret the UV-Vis spectrum, one must first deconstruct the electronic environment of the molecule:
-
The Acceptor Core: The benzoic acid moiety, coupled with the 4-nitro group, acts as a potent electron sink. The nitro group's strong negative mesomeric (-M) and inductive (-I) effects significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].
-
The Donor Auxochrome: The 2-methylamino group features a lone pair of electrons on the nitrogen atom, which conjugates with the aromatic π -system (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Causality of ICT: Because the donor (position 2) and acceptor (position 4) are conjugated through the aromatic ring, photoexcitation induces a massive redistribution of electron density from the amine to the nitro group. This creates a highly dipolar excited state, leading to a distinct, high-intensity ICT absorption band in the near-UV/visible region[3].
Diagram 1: Energy level diagram illustrating the Intramolecular Charge Transfer (ICT) pathway.
Theoretical Framework: TD-DFT Methodology
Before empirical testing, it is standard practice to simulate the electronic transitions using Time-Dependent Density Functional Theory (TD-DFT). This provides a self-validating baseline for experimental data[4].
Expert Insight on Functional Selection: While B3LYP is a standard functional, it frequently underestimates the excitation energies of charge-transfer states due to self-interaction errors. For 2-(Methylamino)-4-nitrobenzoic acid, a range-separated hybrid functional like CAM-B3LYP or ω B97XD paired with a 6-311G(d,p) basis set is mandatory to accurately capture the long-range ICT transition[1].
Computational Protocol:
-
Ground State Optimization: Optimize the S0 geometry in the gas phase and implicitly in target solvents using the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Ensure the absence of imaginary frequencies to confirm a true energy minimum.
-
Vertical Excitations: Calculate the first 20 singlet-singlet transitions using TD-DFT. Extract the oscillator strengths ( f ) and orbital contributions (e.g., HOMO → LUMO).
Experimental Workflow for UV-Vis Spectroscopy
To ensure high-fidelity spectral acquisition, the following self-validating experimental protocol must be strictly adhered to.
Step-by-Step Methodology
-
Solvent Purification: Utilize HPLC-grade solvents covering a range of dielectric constants (e.g., Cyclohexane, Dichloromethane, Ethanol, DMSO) to evaluate solvatochromism[2].
-
Stock Solution Preparation: Weigh accurately and dissolve the compound to create a 1.0×10−3 M stock solution in the respective solvents. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Dilutions: Dilute the stock to a working concentration of 1.0×10−5 M. Crucial: High concentrations will cause dimer formation via intermolecular hydrogen bonding of the carboxylic acid, skewing the Beer-Lambert linearity.
-
Baseline Correction: Run a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure solvent.
-
Spectral Acquisition: Scan from 190 nm to 800 nm at a scan rate of 200 nm/min with a slit width of 1.0 nm.
Diagram 2: Standardized workflow for UV-Vis spectral acquisition and theoretical validation.
Data Presentation: Spectral Band Assignments
The electronic absorption spectrum of 2-(Methylamino)-4-nitrobenzoic acid typically resolves into three distinct regions. The table below summarizes the expected quantitative data synthesized from structural analogs and TD-DFT principles[3][4].
| Transition Type | Expected Wavelength ( λmax ) | Oscillator Strength ( f ) | Molar Absorptivity ( ϵ ) | Orbital Assignment |
| π→π∗ (Aromatic) | 240 - 270 nm | Strong (~0.45) | >15,000M−1cm−1 | HOMO-1 → LUMO+1 |
| n→π∗ (Nitro/Carbonyl) | 310 - 340 nm | Weak (~0.05) | <2,000M−1cm−1 | HOMO-2 → LUMO |
| ICT (Donor → Acceptor) | 390 - 430 nm | Very Strong (~0.60) | >20,000M−1cm−1 | HOMO → LUMO |
Mechanistic Insights: Solvatochromism and Causality
A hallmark of 2-(Methylamino)-4-nitrobenzoic acid is its positive solvatochromism (bathochromic or "red" shift in polar solvents).
The Causality: In the ground state ( S0 ), the molecule possesses a specific dipole moment. Upon photoexcitation to the ICT state ( S1 ), the rapid transfer of electron density from the methylamino group to the nitro group drastically increases the molecular dipole moment. According to the Franck-Condon principle, the solvent cage cannot reorient during the instantaneous electronic transition. However, highly polar solvents (like DMSO or Ethanol) will strongly stabilize the highly dipolar excited state relative to the ground state via dipole-dipole interactions[2]. This unequal stabilization narrows the HOMO-LUMO energy gap ( ΔE ), requiring lower-energy (longer wavelength) photons for the transition, thereby causing the observed bathochromic shift.
Furthermore, the presence of the ortho-methylamino group allows for intramolecular hydrogen bonding with the adjacent carboxylic acid group. This locks the donor group into a planar conformation relative to the aromatic ring, maximizing orbital overlap and significantly increasing the molar absorptivity ( ϵ ) of the ICT band compared to non-hydrogen-bonded analogs.
References
- New Charge Transfer Complex between Melamine and 4-Nitrobenzoic Acid: Synthesis, Spectroscopic Characterization, and DFT Studies.ResearchGate.
- Electronic Absorption Spectra of Nitrobenzenes.Canadian Science Publishing.
- Exploring Colorimetric Real-Time Sensing Behavior of a Newly Designed CT Complex toward Nitrobenzene and Co2+: Spectrophotometric, DFT/TD-DFT, and Mechanistic Insights.ACS Omega.
- Investigation on the key features of L-Histidinium 2-nitrobenzoate (LH2NB) for optoelectronic applications: A comparative study.Journal of King Saud University - Science.
Sources
Methodological & Application
Application Note: A Validated Protocol for the N-Methylation of 4-Nitroanthranilic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the N-methylation of 4-nitroanthranilic acid to synthesize N-methyl-4-nitroanthranilic acid. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the use of dimethyl sulfate as a methylating agent and includes critical insights into reaction setup, execution, purification, and product validation, ensuring a reliable and reproducible outcome.
Introduction and Scientific Background
N-methylated aromatic amines are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. N-methyl-4-nitroanthranilic acid is a valuable synthetic intermediate, serving as a precursor for more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.
The protocol described herein employs dimethyl sulfate ((CH₃)₂SO₄), a potent and efficient methylating agent, for the selective methylation of the amino group of 4-nitroanthranilic acid. The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic methyl groups of dimethyl sulfate. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral amine and driving the reaction towards the desired methylated product.
Experimental Protocol
This section provides a detailed methodology for the N-methylation of 4-nitroanthranilic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitroanthranilic Acid | ≥98% | Standard chemical supplier | Starting material |
| Dimethyl Sulfate | ≥99% | Standard chemical supplier | EXTREMELY TOXIC & CARCINOGENIC . Handle with extreme caution.[1] |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Standard chemical supplier | Base |
| Acetone | Anhydrous, ≥99.5% | Standard chemical supplier | Solvent |
| Diethyl Ether | Anhydrous, ≥99% | Standard chemical supplier | For extraction |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard chemical supplier | For acidification |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Standard chemical supplier | Drying agent |
| Deionized Water | High purity | Laboratory supply | |
| Round-bottom flask (250 mL) | - | Laboratory glassware supplier | |
| Reflux condenser | - | Laboratory glassware supplier | |
| Magnetic stirrer and stir bar | - | Laboratory equipment supplier | |
| Heating mantle | - | Laboratory equipment supplier | |
| Separatory funnel (500 mL) | - | Laboratory glassware supplier | |
| Buchner funnel and filter flask | - | Laboratory glassware supplier | |
| pH paper or pH meter | - | Laboratory supply |
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-nitroanthranilic acid (1.82 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the resulting suspension at room temperature. The 4-nitroanthranilic acid may not fully dissolve at this stage.
Reaction Execution:
-
Carefully measure dimethyl sulfate (1.05 mL, 1.39 g, 11.0 mmol, 1.1 equivalents) into the dropping funnel.
-
Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle.
-
Once refluxing, add the dimethyl sulfate dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.
-
Causality Insight: Dropwise addition is crucial to control the exothermic nature of the reaction and to minimize the formation of the undesired N,N-dimethylated byproduct.
-
-
After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and byproducts). Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of deionized water. The solution will be basic due to the presence of unreacted potassium carbonate.
-
Transfer the aqueous solution to a 500 mL separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities, including the N,N-dimethylated byproduct. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. The product, N-methyl-4-nitroanthranilic acid, will precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 30 mL) to remove any remaining salts.
-
Dry the product under vacuum to yield N-methyl-4-nitroanthranilic acid as a solid. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Workflow and Mechanism
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis process from reaction setup to the final purified product.
Caption: Experimental workflow for the synthesis of N-methyl-4-nitroanthranilic acid.
Reaction Mechanism
The N-methylation reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.
Caption: Reaction mechanism for the N-methylation of an amine using dimethyl sulfate.
Product Characterization and Validation
To confirm the identity and purity of the synthesized N-methyl-4-nitroanthranilic acid, the following analytical techniques are recommended.
| Technique | Expected Results |
| Melting Point | Compare with literature values (approx. 204-206 °C). A sharp melting point indicates high purity. |
| ¹H NMR | Expect a singlet for the N-methyl group (N-CH₃) around δ 2.9-3.1 ppm. Aromatic protons will show characteristic shifts and coupling patterns. |
| ¹³C NMR | The N-methyl carbon should appear around δ 30-35 ppm. Other signals will correspond to the carboxylic acid and aromatic carbons. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of N-methyl-4-nitroanthranilic acid (C₈H₈N₂O₄, Mol. Wt.: 196.16 g/mol ). |
| FTIR Spectroscopy | Look for characteristic peaks for N-H stretching (secondary amine), C=O stretching (carboxylic acid), and N-O stretching (nitro group). |
Note: NMR chemical shifts are dependent on the solvent used. The provided values are estimates.[2][3][4]
Safety and Handling
EXTREME CAUTION IS REQUIRED WHEN HANDLING DIMETHYL SULFATE.
-
Toxicity: Dimethyl sulfate is extremely toxic, corrosive, and a suspected human carcinogen.[1] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6]
-
Handling: All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton).[1][7] Standard nitrile gloves are not sufficient.
-
Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills.[1][7] Spills should be absorbed with an inert material like sand or vermiculite.[5]
-
Waste Disposal: All waste containing dimethyl sulfate must be quenched (e.g., with a dilute ammonium hydroxide solution) and disposed of as hazardous waste according to institutional and local regulations.[1]
References
- Penta. (2025, September 9).
- Thermo Fisher Scientific. (2023, September 19).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- NOAA.
- Lee, S. (2019, April 12).
- Royal Society of Chemistry.
- ResearchGate.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ChemicalBook. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum.
- SciSpace.
- PubChem. 4-Nitroanthranilic acid.
- Organic Syntheses. m-Nitrodimethylaniline.
- Google Patents.
- ChemicalBook. (2020, February 24).
- Google Patents. DE3936229A1 - METHOD FOR PRODUCING PURE N- (METHYL) -ANTHRANILE ACID METHYL ESTER.
Sources
Application Note: Cyclization Strategies for 2-(Methylamino)-4-nitrobenzoic Acid in Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step cyclization protocols, and analytical validation.
Executive Summary
2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0), also referred to as 4-nitro-N-methylanthranilic acid, is a highly versatile building block in medicinal chemistry. It serves as a critical precursor for the synthesis of privileged pharmacological scaffolds, including N-methylated quinazolinones, benzoxazinones, and benzodiazepines[1]. The specific substitution pattern of this molecule—an N-methyl group and a strongly electron-withdrawing 4-nitro group—imparts unique reactivity that requires carefully optimized cyclization conditions. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for converting this substrate into high-value heterocyclic intermediates.
Mechanistic Insights & Causality
The successful cyclization of 2-(methylamino)-4-nitrobenzoic acid depends heavily on understanding the electronic and steric effects of its substituents:
-
The Role of the N-Methyl Group: The presence of the N-methyl substituent prevents the formation of unsubstituted secondary amines during cyclization. This strictly dictates the regiochemistry of subsequent ring closures, ensuring the formation of 1-substituted isatoic anhydrides or 1-methylquinazolinones[2][3]. In drug development, N-methylation is a proven strategy to improve lipid solubility, cell permeability, and metabolic stability.
-
The Role of the 4-Nitro Group: The strongly electron-withdrawing nature of the para-nitro group significantly decreases the nucleophilicity of the secondary amine[4]. Consequently, standard condensation reactions often fail or result in poor yields. To overcome this high activation energy barrier, cyclization requires either highly reactive electrophiles (e.g., triphosgene) or elevated thermal energy (e.g., microwave irradiation)[5].
Primary Cyclization Pathways
-
The Isatoic Anhydride Pathway: Reaction with phosgene equivalents yields N-methyl-4-nitroisatoic anhydride. This intermediate is highly susceptible to nucleophilic attack at the C-4 carbonyl by primary amines, leading to ring opening and subsequent dehydrative cyclization into 3-substituted quinazolinones[2].
-
The Direct Condensation Pathway: Direct heating with formamide or amidines yields quinazolin-4-ones. Due to the deactivated amine, this pathway benefits immensely from acid catalysis and microwave irradiation[6].
Fig 1: Divergent cyclization pathways of 2-(Methylamino)-4-nitrobenzoic acid.
Quantitative Reaction Parameters
The following table summarizes the comparative reaction conditions and thermodynamic expectations for cyclization reactions involving N-methyl and 4-nitro anthranilic acid derivatives, synthesized from established literature standards[2][3][4][6].
| Substrate / Intermediate | Reagent System | Target Cyclization Product | Typical Yield | Reaction Temp |
| 2-(Methylamino)-4-nitrobenzoic acid | Triphosgene / K₂CO₃ | N-Methyl-4-nitroisatoic anhydride | 75–85% | 90 °C |
| N-Methyl-4-nitroisatoic anhydride | R-NH₂, then HC(OEt)₃ | 1-Methyl-3-R-7-nitroquinazolin-4-one | 60–75% | 110 °C |
| 2-(Methylamino)-4-nitrobenzoic acid | Formamide / AcOH | 1-Methyl-7-nitroquinazolin-4(1H)-one | 40–55% | 150–160 °C |
| 4-Nitroanthranilic acid | Sodium isocyanate | 7-Nitroquinazoline-2,4-dione | 80–90% | 100 °C |
Experimental Protocols
Protocol A: Synthesis of N-Methyl-4-nitroisatoic anhydride
Causality: Triphosgene is utilized as a safer, solid equivalent to gaseous phosgene. Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the already weakly nucleophilic N-methyl amine, which would halt the cyclization[2].
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-(methylamino)-4-nitrobenzoic acid (1.0 eq, 10 mmol) and K₂CO₃ (2.5 eq, 25 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (50 mL).
-
Thermal Control: Cool the mixture to 0 °C using an ice bath. Note: Strict temperature control is required to manage the exothermic decomposition of triphosgene.
-
Electrophile Addition: Dissolve triphosgene (0.4 eq, 4 mmol) in anhydrous 1,4-dioxane (10 mL) and add dropwise to the reaction mixture over 30 minutes.
-
Cyclization: Remove the ice bath, attach a reflux condenser, and gradually warm the mixture to 90 °C. Stir for 2 hours to drive the intramolecular cyclization of the intermediate carbamoyl chloride.
-
Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. The isatoic anhydride will precipitate as a solid.
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove inorganic salts, and dry overnight under a high vacuum.
Protocol B: Microwave-Assisted Synthesis of 1-Methyl-7-nitroquinazolin-4(1H)-one
Causality: The electron-withdrawing nitro group severely deactivates the amine towards nucleophilic attack on the formamide carbonyl. Microwave (MW) irradiation provides rapid, uniform volumetric heating that overcomes this activation barrier, reducing reaction times from 8 hours (conventional sand bath) to 30 minutes[5][6].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial, combine 2-(methylamino)-4-nitrobenzoic acid (1.0 eq, 2 mmol) and an excess of formamide (5.0 eq, 10 mmol).
-
Catalysis: Add 2 drops of glacial acetic acid (approx. 0.1 eq) to protonate and activate the formamide carbonyl.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes (dynamic power mode, max 200 W).
-
Workup: Allow the vial to cool to room temperature. Pour the crude, viscous mixture into 20 mL of crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (98:2 to 95:5).
Fig 2: Step-by-step experimental workflow for microwave-assisted quinazolinone synthesis.
Troubleshooting & Analytical Validation (Self-Validating Systems)
To ensure the integrity of the cyclization, researchers must employ self-validating analytical checkpoints:
-
Validating Protocol A (Isatoic Anhydride Formation):
-
IR Spectroscopy: The most definitive proof of successful cyclization is the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of two distinct, sharp carbonyl stretching bands at ~1770 cm⁻¹ and ~1710 cm⁻¹ . These twin peaks are the hallmark of the asymmetrical and symmetrical stretches of the cyclic anhydride ring[2].
-
-
Validating Protocol B (Quinazolinone Formation):
-
¹H NMR Spectroscopy: Successful ring closure is confirmed by the disappearance of the formamide protons and the emergence of a diagnostic, sharp singlet at ~8.0–8.2 ppm , corresponding to the C-2 proton of the newly formed quinazolinone ring. Additionally, the N-methyl protons will shift and appear as a distinct singlet around 3.5 ppm .
-
References
-
Title: Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones Source: researchgate.net URL: [Link]
-
Title: Spectroscopic analysis on Synthesis 1-Methyl-3-(2'-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione Source: iosrphr.org URL: [Link]
-
Title: Isatoic Anhydride. IV. Reactions with Various Nucleophiles Source: myttex.net URL: [Link]
-
Title: Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents Source: nih.gov URL: [Link]
-
Title: Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues Source: nih.gov URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iosrphr.org [iosrphr.org]
- 3. myttex.net [myttex.net]
- 4. Non-peptidic substrate-mimetic inhibitors of Akt as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methylanthranilic acid | 4389-50-8 | Benchchem [benchchem.com]
Application Note: Advanced Strategies for the Preparation of Quinazoline Derivatives from Nitrobenzoic Acid Precursors
1. Introduction & Rationale Quinazolines—specifically quinazolin-4(3H)-ones—are privileged heterocyclic pharmacophores embedded in numerous biologically active compounds and FDA-approved therapeutics, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib[1]. While anthranilic acid is the traditional starting material for quinazoline synthesis, 2-nitrobenzoic acid and its derivatives (e.g., 2-nitrobenzamides) offer significant strategic advantages. Nitrobenzoic acids are highly stable, cost-effective, and commercially available with a wider array of substitution patterns compared to their aniline counterparts[2].
This application note provides a comprehensive guide to synthesizing quinazoline derivatives from nitrobenzoic acid precursors. It contrasts the traditional step-wise reduction/cyclization approach with modern, highly efficient one-pot reductive cyclization methodologies[1],[3].
2. Mechanistic Overview
Pathway A: Traditional Two-Step Synthesis The conventional route involves the selective reduction of the ortho-nitro group to an amine, yielding an anthranilic acid intermediate. This is typically achieved using Tin(II) chloride (SnCl₂) in acidic media, which is preferred over catalytic hydrogenation (Pd/C) when the substrate contains reducible functional groups (e.g., chloro or bromo substituents)[2]. The isolated anthranilic acid then undergoes a Niementowski cyclocondensation with formamide at elevated temperatures (150–160 °C)[4]. Formamide acts dually as the solvent and the carbon-nitrogen donor, forming an intermediate amidine that undergoes intramolecular dehydration to close the pyrimidine ring.
Pathway B: Modern One-Pot Reductive Cyclization Recent synthetic advancements allow for the direct conversion of 2-nitrobenzoic acids to quinazolinones in a single pot. By utilizing Lewis acid catalysts such as Indium(III) chloride (InCl₃) in formamide at 150 °C, the formamide thermally decomposes to generate carbon monoxide (CO)[1]. The CO acts as an in situ reducing agent for the nitro group. The transiently formed anthranilic acid immediately reacts with the remaining formamide to yield the quinazolinone. This traceless approach bypasses the need for harsh metallic reducing agents and intermediate purification[1]. Similarly, stannous chloride in alcoholic HCl can mediate the one-pot conversion of 2-nitrobenzamides with aldehydes to form 2,3-dihydro-1H-quinazolin-4-ones[3].
3. Workflow Visualization
Caption: Synthetic pathways for quinazolin-4(3H)-ones from 2-nitrobenzoic acid precursors.
4. Quantitative Data Summary
The following table summarizes the reaction parameters and typical yields for the distinct synthetic strategies discussed.
| Synthetic Strategy | Reagents / Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Key Advantage |
| Traditional Two-Step [2] | 1. SnCl₂, HCl2. Formamide | 1. Ethanol2. Neat | 1. Reflux2. 150 °C | 4–6 h (Total) | 65–85% | High reliability; easily scalable for discovery chemistry. |
| One-Pot Reductive Cyclization [1] | InCl₃ (1.0 eq), Formamide | Formamide | 150 °C | 5–10 h | 75–95% | Eliminates intermediate purification; utilizes CO as a green reductant. |
| One-Pot Dihydroquinazolinone Synthesis [3] | SnCl₂·2H₂O, Aldehyde/Ketone | 0.02 M Methanolic HCl | Reflux | 24–48 h | 70–90% | Direct access to 2,3-dihydro-1H-quinazolin-4-ones from 2-nitrobenzamides. |
5. Experimental Protocols
Protocol A: Traditional Two-Step Synthesis Step 1: SnCl₂-Mediated Reduction of 2-Nitrobenzoic Acid[2]
-
Setup : Suspend 10 mmol of the 2-nitrobenzoic acid derivative in 50 mL of ethanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition : Add 30 mmol (3.0 eq) of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension. Carefully add 5 mL of concentrated hydrochloric acid (HCl).
-
Causality: The concentrated HCl provides the highly acidic medium required for the SnCl₂-mediated single-electron transfer reduction, preventing the precipitation of insoluble basic tin salts that would otherwise stall the reaction.
-
-
Reaction : Heat the mixture to reflux for 2–4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane).
-
Workup : Cool the mixture to room temperature and pour it onto 100 g of crushed ice. Slowly add a 5M NaOH solution until the pH reaches 7–8.
-
Causality: Neutralization converts the anthranilic acid hydrochloride salt back to its free amine/carboxylic acid form, allowing it to partition into the organic phase during extraction.
-
-
Extraction : Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the anthranilic acid intermediate.
Step 2: Niementowski Cyclocondensation[2]
-
Setup : In a clean flask, combine the isolated anthranilic acid intermediate with an excess of formamide (approx. 10 eq).
-
Reaction : Heat the mixture to 150–160 °C for 4 hours.
-
Causality: High temperatures are required to drive the condensation between the carboxylic acid and formamide, and to facilitate the subsequent intramolecular dehydration that closes the pyrimidine ring.
-
-
Isolation : Cool the mixture to room temperature and pour into ice-cold water. Collect the precipitated quinazolin-4(3H)-one via vacuum filtration, wash with cold water, and recrystallize from ethanol.
Protocol B: One-Pot Indium(III)-Catalyzed Reductive Cyclization Direct conversion of 2-nitrobenzoic acid to quinazolin-4(3H)-one[1]
-
Setup : In a pressure tube or heavy-walled flask, mix 1.0 mmol of the 2-nitrobenzoic acid derivative with 1.5 mL (approx. 25 mmol) of formamide.
-
Catalyst Addition : Add 0.22 g (1.0 mmol) of Indium(III) chloride (InCl₃).
-
Reaction : Seal the vessel and heat the mixture to 150 °C for 5–10 hours, monitoring by TLC.
-
Causality: At 150 °C, formamide decomposes to release carbon monoxide (CO) and ammonia. The Lewis acid (InCl₃) facilitates the CO-mediated reduction of the nitro group to an amine. The newly formed amine immediately reacts with the surrounding formamide to undergo cyclocondensation.
-
-
Workup : Cool the reaction mixture and pour it into 10 mL of ice-cold water. Stir for 30 minutes.
-
Causality: The sudden drop in temperature and shift to a highly aqueous, polar environment drastically reduces the solubility of the quinazolinone, driving rapid precipitation and preventing product hydrolysis.
-
-
Purification : Filter the resulting precipitate, wash thoroughly with distilled water, and pass through a short silica gel plug using neat ethyl acetate to remove trace indium salts.
6. References
-
Kundu, S. K., et al. "One-pot reductive cyclization to antitumor quinazoline precursors." Arkivoc.[1]
-
Benchchem. "Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 3-Methyl-2-nitrobenzoic Acid." Benchchem.[2]
-
Cho, C. S., et al. "Stannous Chloride in Alcohol: A One-Pot Conversion of 2-Nitro-N-arylbenzamides to 2,3-Dihydro-1H-quinazoline-4-ones." The Journal of Organic Chemistry.[3]
-
Abdelkhalek et al. "A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological." ACG Publications.[4]
Sources
Application Note: Chemoselective Reduction of 2-(Methylamino)-4-nitrobenzoic Acid
Introduction & Mechanistic Rationale
2-(Methylamino)-4-nitrobenzoic acid is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including substituted quinazolines, PARP inhibitors, and targeted kinase inhibitors. The selective reduction of its 4-nitro group to yield 4-amino-2-(methylamino)benzoic acid presents a specific synthetic challenge: the reduction must be robust enough to fully convert the nitro group, yet mild enough to prevent the N-demethylation of the secondary amine or the esterification of the carboxylic acid.
The reduction of the nitroarene follows the classic Haber-Lukashevich pathway, proceeding sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. To achieve this chemoselectively, two highly validated methodologies are commonly employed:
-
Method A: Catalytic Hydrogenation (Pd/C). Palladium on carbon (Pd/C) is highly efficient for nitro reduction[1]. However, secondary amines can be susceptible to catalytic N-dealkylation under harsh conditions. By maintaining the reaction at room temperature and moderate hydrogen pressure (1–4 atm) in an alcoholic solvent, the kinetic barrier for nitro reduction is easily overcome while preserving the N-methyl group. Methanol or ethanol is chosen to ensure complete dissolution of the starting material, mitigating mass transport limitations of hydrogen gas[2].
-
Method B: Metal-Mediated Reduction (Fe/NH₄Cl). Traditional Béchamp reductions use iron and hydrochloric acid, but strong acids can protonate the secondary amine or catalyze the esterification of the carboxylic acid in alcoholic solvents. Substituting HCl with ammonium chloride (NH₄Cl) provides a mildly acidic, highly buffered biphasic environment[3]. The iron surface acts as the electron donor, and NH₄Cl serves as a mild proton source to clean the passivated iron oxide surface, driving the reduction chemoselectively without affecting the sensitive functional groups[4].
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
This method is ideal for high-purity requirements and easy workup, provided pressure vessels are available.
-
Preparation: In a rigorously clean, dry 250 mL hydrogenation flask, suspend 2-(Methylamino)-4-nitrobenzoic acid (10.0 g, 51.0 mmol) in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).
-
Causality: Using wet Pd/C is a critical safety measure that minimizes the risk of solvent autoignition upon contact with atmospheric oxygen.
-
-
Purging: Seal the vessel. Purge the system with nitrogen gas three times to displace oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 30 psi (approx. 2 atm). Stir vigorously at room temperature (20–25 °C).
-
Self-Validation: The reaction mixture will transition from a bright yellow suspension to a nearly colorless or pale brown solution as the nitro group is reduced.
-
-
Monitoring: After 2–4 hours, vent the hydrogen and sample the mixture. Validate completion via TLC (Dichloromethane:Methanol 9:1, UV active). The product spot will stain positive with ninhydrin (indicating the presence of the new primary amine).
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst.
-
Causality: Do not let the Celite pad run dry; exposed dry catalyst can ignite residual methanol. Wash the pad with an additional 30 mL of methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-2-(methylamino)benzoic acid as an off-white solid. Dry in a vacuum oven at 40 °C overnight.
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
This method is highly scalable, cost-effective, and does not require specialized high-pressure equipment.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Methylamino)-4-nitrobenzoic acid (10.0 g, 51.0 mmol) in a mixture of ethanol (100 mL) and distilled water (25 mL).
-
Reagent Addition: Add fine Iron powder (14.2 g, 255 mmol, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.4 g, 102 mmol, 2.0 eq) to the solution.
-
Causality: The 4:1 EtOH/H₂O ratio ensures substrate solubility while providing enough water to dissolve the NH₄Cl and facilitate the proton-coupled electron transfer at the iron surface.
-
-
Reaction: Heat the vigorously stirring mixture to 80 °C (reflux). The mixture will turn dark brown/black as iron oxides form.
-
Monitoring: Maintain reflux for 2–3 hours. Check reaction completion via TLC. The yellow starting material spot should be completely consumed.
-
Workup: While the mixture is still hot (approx. 60 °C), filter it through a pad of Celite® to remove the iron sludge.
-
Causality: Hot filtration is mandatory. It prevents the zwitterionic product from crystallizing out of solution and being lost in the iron matrix.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH 6.0 using 1M NaOH or 1M HCl if necessary, to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum.
Data Presentation: Method Comparison
The following table summarizes the quantitative and qualitative data comparing the two reduction methodologies to aid in process selection.
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated (Fe/NH₄Cl) |
| Typical Yield | 92% – 96% | 85% – 90% |
| Reaction Time | 2 – 4 hours | 2 – 3 hours |
| Chemoselectivity | High (Requires strict RT control to avoid N-demethylation) | Very High (Completely tolerant of secondary amines and acids) |
| Scalability | Limited by hydrogen mass transport and reactor volume | Excellent (Easily scaled in standard batch reactors) |
| Impurity Profile | Trace hydroxylamine (if incomplete); highly pure | Trace iron salts; requires careful pH adjustment during isolation |
| Environmental Impact | High atom economy; generates minimal waste | Generates iron oxide sludge (requires proper disposal) |
Experimental Workflow Visualization
Parallel experimental workflows for the chemoselective reduction of the 4-nitro group.
References
-
Title: Hydrogenation of nitrobenzoic acid Source: Academia.edu URL: [Link]
-
Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: Organic Chemistry Portal (Org. Lett., 2014, 16, 98-101) URL: [Link]
-
Title: Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions Source: Organic Chemistry Portal (Org. Lett., 2017, 19, 6518-6521) URL: [Link]
-
Title: Studying the Mechanisms of Nitro Compounds Reduction Source: Oriental Journal of Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Hydrogenation of nitrobenzoic acid [academia.edu]
- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 4. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 2-(Methylamino)-4-nitrobenzoic Acid in Pharmaceutical Synthesis
Foreword: A Versatile Building Block in Modern Drug Development
In the intricate landscape of pharmaceutical development, the identification and proficient utilization of key intermediates are paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). 2-(Methylamino)-4-nitrobenzoic acid has emerged as a compound of significant interest, primarily due to its role as a crucial precursor in the synthesis of complex therapeutic agents. Its chemical architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, provides a versatile platform for a variety of chemical transformations.
This guide provides an in-depth exploration of 2-(Methylamino)-4-nitrobenzoic acid, offering not just protocols but also the underlying scientific rationale for its application. The content herein is curated for researchers, medicinal chemists, and process development scientists, aiming to empower them with the technical knowledge required for the effective use of this intermediate in their research and development endeavors.
Physicochemical Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The key properties of 2-(Methylamino)-4-nitrobenzoic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 49565-62-0 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Yellow solid | [2] |
| Melting Point | 151 - 152 °C | [2] |
| Purity | ≥98% (typically) | |
| Solubility | Soluble in many organic solvents, slightly soluble in water. |
Core Application: A Key Intermediate in the Synthesis of Nintedanib
2-(Methylamino)-4-nitrobenzoic acid is a critical building block in the synthesis of Nintedanib, a potent small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases, where it functions by impeding the fibrotic process.[3] The structure of 2-(Methylamino)-4-nitrobenzoic acid is integral to forming the aniline side chain of the final Nintedanib molecule.[3]
Strategic Importance in the Nintedanib Synthesis Pathway
The synthesis of Nintedanib often involves a convergent approach where two key fragments are prepared separately and then coupled. 2-(Methylamino)-4-nitrobenzoic acid serves as the precursor to one of these fragments. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization and eventual coupling with the oxindole core of the Nintedanib structure.[3][4]
Caption: Role of 2-(Methylamino)-4-nitrobenzoic acid in Nintedanib synthesis.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of 2-(Methylamino)-4-nitrobenzoic acid and its subsequent esterification, a common activation step for further reactions.
Protocol 1: Synthesis of 2-(Methylamino)-4-nitrobenzoic acid
This protocol details the synthesis via a nucleophilic aromatic substitution reaction, a robust and widely used method.
Principle: The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a leaving group (e.g., chlorine) by methylamine.
Caption: Workflow for the synthesis of 2-(Methylamino)-4-nitrobenzoic acid.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
40% Aqueous methylamine solution
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitrobenzoic acid (1 equivalent).
-
Addition of Reagent: To the flask, add 40% aqueous methylamine solution (a suitable excess, e.g., 10-15 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 4. The product will precipitate as a yellow solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with an adequate amount of deionized water to remove any residual salts.
-
Drying: Dry the purified 2-(Methylamino)-4-nitrobenzoic acid in a vacuum oven at 60-70 °C to a constant weight.
Rationale: The use of an aqueous solution of methylamine serves as both the reactant and the solvent. Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate. Acidification of the reaction mixture protonates the carboxylate salt, rendering the product insoluble in the aqueous medium, thus allowing for its isolation.
Protocol 2: Fischer Esterification of 2-(Methylamino)-4-nitrobenzoic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common strategy to protect the carboxylic acid or to activate it for subsequent amide bond formation.
Principle: In the presence of a strong acid catalyst, methanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water.
Materials:
-
2-(Methylamino)-4-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend 2-(Methylamino)-4-nitrobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Final Product: Remove the solvent under reduced pressure to obtain the crude methyl 2-(methylamino)-4-nitrobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Rationale: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Safety and Handling
As with any chemical synthesis, proper safety precautions are essential when handling 2-(Methylamino)-4-nitrobenzoic acid and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area with plenty of water.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(Methylamino)-4-nitrobenzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis, with its utility prominently demonstrated in the production of Nintedanib. The protocols and scientific rationale provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this compound in their synthetic endeavors. Adherence to the detailed procedures and safety guidelines will contribute to successful and safe laboratory practice.
References
- ChemicalBook. (2025, July 30). Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity.
- Thermo Fisher Scientific. (2014, November 13). 2 - SAFETY DATA SHEET.
- Chem-Impex. 2-Methyl-4-nitrobenzoic acid.
- Ji, M. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. SciSpace.
- PrepChem.com. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid.
- BLD Pharm. 2-Amino-4-nitrobenzoic acid.
- Chatterjee, S., Halder, S., Barman, S., Sharma, A. K., & Panda, G. (2026, January 9). An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. ResearchGate.
- Google Patents. (CN113354599A). Preparation method of nintedanib key intermediate.
- Benchchem. An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
- Google Patents. (CN105837493A). A synthetic method of Nintedanib and an intermediate of Nintedanib.
- ChemicalBook. 2-Methyl-4-nitrobenzoic acid synthesis.
- Google Patents. (CN105218375A). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- Apicule. 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers.
- Benchchem. Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic acid in Organic Synthesis.
- Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.
- Sigma-Aldrich. 2-Methyl-4-nitrobenzoic acid 97.
- Merck. 2-(Methylamino)-3-nitrobenzoic acid.
- Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
- Corey Organics. 4-Methyl amino -3-Nitro Benzoic acid manufacturers.
- Apollo Scientific. (2023, June 9). 2-Methyl-4-nitrobenzoic acid.
- TCI Chemicals. SAFETY DATA SHEET.
- Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- Google Patents. (CN103408430A). Synthesis method of 2-methyl-4-nitrobenzoic acid.
Sources
Esterification methods for 2-(Methylamino)-4-nitrobenzoic acid
An Application Guide to the Esterification of 2-(Methylamino)-4-nitrobenzoic Acid
Introduction
2-(Methylamino)-4-nitrobenzoic acid is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and functional dyes. The esterification of its carboxylic acid moiety is a critical transformation, often required to modulate solubility, improve reactivity for subsequent reactions (e.g., amide coupling), or for use as a protecting group. However, the molecule's structure—featuring a secondary amine and a strongly electron-withdrawing nitro group—presents unique challenges that dictate the choice of esterification strategy.
This technical guide provides a detailed analysis of three distinct and effective methods for the esterification of 2-(Methylamino)-4-nitrobenzoic acid. We move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed decisions based on their specific experimental constraints, such as scale, substrate sensitivity, and available reagents.
Challenges in Esterification
The esterification of 2-(Methylamino)-4-nitrobenzoic acid is more complex than that of simple benzoic acids. The primary challenges arise from its bifunctional and zwitterionic nature.[1][2]
-
Basicity of the Amino Group: The secondary amine is basic and will be protonated under acidic conditions. In classic acid-catalyzed methods like Fischer esterification, this neutralization of the catalyst by the substrate must be accounted for, often necessitating stoichiometric quantities of acid.[3][4]
-
Zwitterionic Character: The presence of both an acidic carboxyl group and a basic amino group can lead to the formation of zwitterions, which can reduce the effective concentration of the neutral carboxylic acid needed for esterification and may impact solubility.[1][2]
-
Substrate Sensitivity: The presence of the nitro group and the N-H bond of the secondary amine means that harsh reaction conditions (e.g., very high temperatures or strongly oxidative or reductive environments) should be avoided to prevent unwanted side reactions.
Method Selection: A Comparative Overview
The optimal esterification method depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and tolerance for specific reagents and conditions. Below is a comparative summary of the three protocols detailed in this guide.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification | Method 3: Diazomethane-Mediated Methylation |
| Primary Reagents | Alcohol (in excess), Strong Acid (e.g., H₂SO₄) | DCC, DMAP (catalytic), Alcohol | Diazomethane (CH₂N₂) or TMS-diazomethane |
| Conditions | High temperature (reflux)[5] | Mild (Room Temperature), Neutral pH[6] | Mild (0°C to Room Temperature) |
| Key Advantages | Cost-effective, simple reagents, scalable.[4] | Excellent for acid-sensitive or sterically hindered substrates; high yields.[6][7] | Extremely high yields for methyl esters, very mild, simple workup.[8] |
| Key Limitations | Harsh acidic conditions, reversible reaction requires driving equilibrium.[3][9] | DCC byproduct (DCU) can be difficult to remove; DCC is a sensitizer. | Diazomethane is highly toxic and explosive; only for methyl esters.[8][10] |
| Typical Yields | Moderate to Good (40-80%)[5] | High to Excellent (80-95%)[6] | Excellent to Quantitative (>95%)[8] |
Method 1: Fischer-Speier Esterification
This classic method relies on the principle of acid-catalyzed nucleophilic acyl substitution. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[4] For substrates containing a basic amino group, a greater-than-catalytic amount of acid is required to ensure enough free acid is present to catalyze the reaction after protonating the amine.[3]
Workflow & Mechanism
The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side, typically by using a large excess of the alcohol or by removing the water byproduct as it forms.[3][9]
Detailed Protocol
This protocol is adapted for methyl ester synthesis based on procedures for similar aminobenzoic acids.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-(Methylamino)-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (20-50 eq).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (1.1 - 1.5 eq) to the stirred suspension. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.[5]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel or recrystallization to obtain the pure product.[5]
-
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[6][11] A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for accelerating the reaction, especially with alcohols which are weaker nucleophiles than amines.[7] This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[7]
Workflow & Mechanism
DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is rapidly attacked by the alcohol to yield the ester, regenerating the DMAP catalyst. The main byproduct is dicyclohexylurea (DCU), a stable and poorly soluble solid.[7][11]
Detailed Protocol
This is a general protocol for Steglich esterification.[6][12]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(Methylamino)-4-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.05-0.1 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or celite pad to remove the precipitated DCU.
-
Rinse the filter cake with a small amount of fresh solvent.
-
-
Isolation and Purification:
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1M) to remove excess DMAP, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Diazomethane-Mediated Methylation
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers an exceptionally mild and often quantitative route.[8] The reaction proceeds rapidly at low temperatures and the only byproduct is nitrogen gas, which simplifies the workup procedure considerably.
Workflow & Mechanism
The mechanism is a straightforward acid-base reaction followed by nucleophilic substitution. The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion and displacing dinitrogen (N₂), an excellent leaving group.[10][13]
Safety Warning: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using specialized, flame-polished glassware without ground-glass joints.[8] A safer, though more expensive, alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane).
Detailed Protocol
This protocol describes the general use of diazomethane for esterification.[10]
-
Reaction Setup: Dissolve 2-(Methylamino)-4-nitrobenzoic acid (1.0 eq) in a suitable solvent mixture, such as diethyl ether/methanol (e.g., 7:2 v/v), in an appropriate flask (no ground-glass joints).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Diazomethane Addition: Slowly add a prepared ethereal solution of diazomethane dropwise with stirring. The addition is accompanied by the evolution of nitrogen gas. Continue adding the yellow diazomethane solution until the yellow color persists in the reaction mixture, indicating a slight excess of the reagent.[8]
-
Reaction: Stir the mixture at 0°C for an additional 15-30 minutes.
-
Quenching (Critical Step): Carefully quench the excess unreacted diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Isolation: The reaction mixture can now be safely concentrated under reduced pressure. The resulting methyl ester is often of high purity and may not require further purification.[8]
References
- Steglich esterification - Grokipedia. (n.d.). Vertex AI Search.
- Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
- Biondini, et al. (2017). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry.
- (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
- An efficient method for the esterification of amino acids using silica chloride. (n.d.). ResearchGate.
- Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020).
- Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid. (2025). Benchchem.
- TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023). Tokyo Chemical Industry Co., Ltd.
- Steglich Esterific
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry.
- Carboxylic Acids to Methylesters: Alkyl
- Saha, et al. (n.d.). Organic Chemistry-4.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). PMC - NIH.
- Steglich Esterific
- Synthesis of Methyl 3-(methylamino)
- Challenges in the Nitration of Substituted Benzoic Acids. (2025). Benchchem.
- CHEM 2325 Module 23: Esterification via Alkyl
- Diazomethane (CH2N2). (2025). Master Organic Chemistry.
- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. (n.d.). ResearchGate.
- Optimizing reaction conditions for esterification of 4-aminobenzoic acid. (2025). Benchchem.
- methyl 2-amino-4-nitrobenzoate. (2025).
- van der Graaf, et al. (1981). Dissociation of p-aminobenzoic acid. J. Org. Chem., 46, 653.
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate.
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (n.d.). ResearchGate.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). Journal of Physical Science.
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (2014).
- Esterification of nitrobenzoic acids. (1976).
- Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.
- Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science.
- Synthesis of 2-Methyl-4-nitrobenzoic acid from 4-Nitro-o-xylene. (n.d.). ChemicalBook.
- Multi-Step Synthesis of Methyl m-Nitrobenzo
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2011). Organic Chemistry Portal.
- Ester synthesis by esterific
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jps.usm.my [jps.usm.my]
- 10. moodle.tau.ac.il [moodle.tau.ac.il]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)-4-nitrobenzoic Acid
Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 2-(methylamino)-4-nitrobenzoic acid is a critical transformation in medicinal chemistry, often plagued by poor chemoselectivity, over-alkylation, and esterification side-reactions. This guide is designed to help researchers navigate the electronic and steric complexities of this molecule, providing field-proven, self-validating protocols to maximize yield and purity.
Pathway Visualization
Synthesis pathways for 2-(Methylamino)-4-nitrobenzoic acid comparing selectivity and yield.
Quantitative Data Summary
| Synthesis Route | Reagents | Chemoselectivity | Typical Yield | Major Impurities / Byproducts | Scalability |
| Direct Alkylation | MeI, K 2 CO 3 , DMF | Poor | 20 - 40% | N,N-dimethylation, Methyl esterification | Low |
| SNAr | 2-Fluoro-4-nitrobenzoic acid, MeNH 2 | Moderate | 40 - 60% | Amide formation, Hydrolysis | Moderate |
| Reductive Amination | CH 2 O, NaBH(OAc) 3 , AcOH | Good | 70 - 85% | Trace bis-alkylation | High |
| Formylation-Reduction | 1. HCO 2 H/Ac 2 O 2. BH 3 ·THF | Excellent (100% Mono) | 85 - 95% | Unreacted formamide (if incomplete reduction) | High |
Frequently Asked Questions (Troubleshooting)
Q1: Why is the yield of 2-(methylamino)-4-nitrobenzoic acid so low when I use Methyl Iodide (MeI) and Potassium Carbonate (K 2 CO 3 )? A1: The low yield is a direct consequence of competing nucleophilic sites and electronic deactivation. In 2-amino-4-nitrobenzoic acid, the para-nitro group strongly withdraws electron density from the aromatic ring via resonance (-R) and inductive (-I) effects, significantly reducing the nucleophilicity of the ortho-amino group [1]. Consequently, the carboxylate anion (formed by deprotonation with K 2 CO 3 ) becomes the most reactive nucleophile in the system, leading to rapid esterification. Furthermore, once the first methyl group is successfully added to the amine, the resulting secondary amine becomes more nucleophilic than the starting primary aniline, leading to runaway over-methylation (dimethylamino derivatives) [2].
Self-Validating Protocol: Run an LC-MS of your crude mixture. If you observe major peaks at M+14 (esterification) and M+28 (N,N-dimethylation or N-methyl ester), direct alkylation is failing due to poor chemoselectivity. Abandon this route in favor of reductive amination.
Q2: Can I use Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-4-nitrobenzoic acid with methylamine? A2: While SNAr is a powerful tool for functionalizing aromatic rings[3], the regiochemistry of 2-fluoro-4-nitrobenzoic acid makes this specific transformation challenging. The fluorine atom is meta to the strongly activating nitro group. SNAr typically requires the leaving group to be ortho or para to the electron-withdrawing group to stabilize the intermediate Meisenheimer complex. Although the carboxylic acid provides some ortho-activation, it is insufficient for clean conversion without high temperatures or pressure. Forcing these harsh conditions inevitably leads to competing amidation of the carboxylic acid, forming 2-fluoro-4-nitro-N-methylbenzamide [4].
Q3: How can I minimize the bis-alkylated byproduct when using Reductive Amination? A3: Reductive amination relies on the transient formation of an imine. Because formaldehyde is highly reactive, it can form an iminium ion with the newly formed secondary amine, leading to bis-alkylation. To prevent this, you must control the kinetics [5]. Use exactly 1.0 to 1.05 equivalents of formaldehyde, add it slowly at 0 °C, and use a weak acid (like acetic acid) to catalyze imine formation without completely protonating the weakly nucleophilic aniline.
Self-Validating Protocol: Imine formation is visually indicated by a slight deepening of the solution's yellow color. Do not add the reducing agent until this color shift stabilizes (typically 30 mins). If you observe M+28 in your post-reaction LC-MS, your formaldehyde stoichiometry was too high or the addition was too fast.
Step-by-Step Methodologies
Protocol A: Formylation-Reduction (The "Gold Standard" for 100% Selectivity)
This two-step sequence physically prevents over-alkylation by capping the amine with a formyl group, which is subsequently reduced to a single methyl group.
Step 1: N-Formylation
-
Cool a solution of acetic anhydride (1.5 eq) to 0 °C under an inert nitrogen atmosphere.
-
Dropwise add formic acid (2.0 eq) and heat the mixture to 55 °C for 2 hours to generate the reactive mixed anhydride (acetic formic anhydride).
-
Cool the mixture back to 0 °C and slowly add a solution of 2-amino-4-nitrobenzoic acid (1.0 eq) dissolved in anhydrous THF.
-
Stir at room temperature for 4 hours.
-
Quench the reaction by pouring it into ice water. Filter the resulting precipitate and dry under high vacuum to obtain 2-(formylamino)-4-nitrobenzoic acid.
Causality Check: The mixed anhydride is highly electrophilic, ensuring complete formylation even on the deactivated, electron-poor aniline.
Step 2: Borane Reduction
-
Suspend the 2-(formylamino)-4-nitrobenzoic acid in anhydrous THF at 0 °C.
-
Slowly add BH 3 ·THF (1 M solution, 3.0 eq) dropwise. (Caution: Vigorous hydrogen gas evolution will occur).
-
Reflux the mixture for 12 hours.
-
Cool to 0 °C and carefully quench with methanol to destroy excess borane, followed by 1 M HCl to break the stable boron-amine complex.
-
Extract with Ethyl Acetate, wash with brine, dry over Na 2 SO 4 , and concentrate to yield the pure 2-(methylamino)-4-nitrobenzoic acid.
Self-Validating Protocol: Monitor the gas evolution (H 2 ) during the borane addition. The cessation of bubbling is a primary physical indicator that the active hydride transfer is completing. Post-reaction, an IR spectrum of the intermediate will show a distinct amide carbonyl stretch (~1660 cm⁻¹), which must completely disappear in the final product, replaced by a single secondary amine N-H stretch (~3300-3400 cm⁻¹).
Protocol B: Reductive Amination (The Rapid Standard)
-
Dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE) at a concentration of 0.2 M.
-
Add aqueous formaldehyde (37% w/w, 1.05 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes to allow the imine to form.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc) 3 , 1.5 eq) in small portions to prevent exotherms.
-
Stir at room temperature for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Quench with saturated aqueous NaHCO 3 (add carefully to avoid excessive foaming from the acetic acid neutralization).
-
Acidify the aqueous layer to pH 3-4 using 1 M HCl to precipitate the amino acid product. Filter, wash with cold water, and dry.
References
- Title: The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid Source: Benchchem URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: A Senior Application Scientist's Guide to SNAr Reactions: 2-Fluoro-4-nitrobenzoic Acid Source: Benchchem URL
- Title: Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: NIH PMC URL
- Title: Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds Source: University of Otago URL
Technical Support Center: Optimizing SNAr Temperature for N-Methyl-4-Nitroanthranilic Acid Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists and drug development professionals in troubleshooting the synthesis of N-methyl-4-nitroanthranilic acid (2-(methylamino)-4-nitrobenzoic acid).
This transformation relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-halo-4-nitrobenzoic acids with methylamine [1]. Success in this workflow is not merely about following a recipe; it requires a deep understanding of leaving group kinetics, thermodynamics, and the physical properties of your reagents.
Mechanistic Causality & Reaction Design
The core variable in synthesizing N-methyl-4-nitroanthranilic acid is the choice of the starting halide: 2-fluoro-4-nitrobenzoic acid versus 2-chloro-4-nitrobenzoic acid .
The SNAr mechanism proceeds via the addition-elimination pathway. The rate-determining step is the attack of methylamine to form the anionic Meisenheimer complex.
-
The Fluoro Advantage: Fluorine is highly electronegative, which heavily polarizes the C-F bond and stabilizes the incoming negative charge during the transition state. This dramatically lowers the activation energy, allowing amination to occur rapidly at or below room temperature (0–25 °C) [2].
-
The Chloro Challenge: Chlorine is less electronegative, resulting in a higher kinetic barrier for Meisenheimer complex formation. Consequently, the reaction requires significant thermal energy (80–100 °C) to proceed at a viable rate [3].
Figure 1: Halogen-dependent activation energy pathways dictating SNAr reaction temperatures.
Quantitative Data: Reaction Conditions Comparison
To facilitate rapid experimental design, the following table summarizes the field-proven thermodynamic requirements for both substrates [1, 4].
| Substrate | Leaving Group | Reagent | Optimal Temperature | Reaction Time | Expected Yield | Vessel Type |
| 2-Fluoro-4-nitrobenzoic acid | -F | Methylamine (40% aq) | 0 °C to 25 °C | 1 – 3 hours | >90% | Standard Round Bottom |
| 2-Chloro-4-nitrobenzoic acid | -Cl | Methylamine (40% aq) | 80 °C to 100 °C | 12 – 24 hours | 75 – 85% | Sealed Pressure Tube |
Self-Validating Experimental Protocols
A robust protocol must validate itself during execution. Below are the optimized methodologies for both substrates, embedding causality and physical checkpoints into the workflow.
Protocol A: Low-Temperature Amination of 2-Fluoro-4-nitrobenzoic acid
-
Dissolution & Cooling: Suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a minimal amount of ethanol or THF. Submerge the flask in an ice-water bath.
-
Self-Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ 5 °C .
-
-
Amine Addition: Add methylamine (40% aqueous solution, 3.0 eq) dropwise over 30 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaways that lead to polymerization of the nitroaromatic ring[1].
-
-
Maturation: Remove the ice bath and allow the mixture to warm to 20 °C, stirring for 2 hours.
-
Isolation: Concentrate the organic solvent under vacuum. Cool the remaining aqueous layer to 0 °C and carefully add 1M HCl.
-
Self-Validation Checkpoint: Monitor with a pH meter. Stop addition exactly at pH 3.5 – 4.0 (the isoelectric point). The product will spontaneously precipitate as a bright yellow solid. Filter and dry.
-
Protocol B: High-Temperature Amination of 2-Chloro-4-nitrobenzoic acid
-
Reactor Preparation: Charge a heavy-walled glass pressure tube (or Hastelloy reactor for scale-up) with 2-chloro-4-nitrobenzoic acid (1.0 eq) and methylamine (40% aqueous solution, 5.0 eq).
-
Causality: Methylamine boils at -6 °C. Heating this mixture to 100 °C in standard glassware will strip the amine from the solvent phase, stalling the reaction. A sealed vessel contains the autogenous pressure, maintaining the liquid-phase stoichiometry.
-
-
Heating: Seal the vessel and heat the stirred mixture behind a blast shield to 90 °C for 16 hours.
-
Controlled Venting & Isolation: Cool the vessel completely to room temperature, then to 0 °C before opening to prevent amine vapor release. Adjust the pH to 3.5 – 4.0 using 1M HCl to precipitate the product, followed by filtration.
Troubleshooting Guide & FAQs
Figure 2: Troubleshooting workflow for resolving common SNAr amination deviations.
Q1: I am using 2-chloro-4-nitrobenzoic acid. Why is my reaction stalling at 40% conversion despite refluxing at 100 °C for 24 hours? A1: You are likely losing your nucleophile to the vapor phase. Methylamine is highly volatile. In a standard reflux condenser setup, the methylamine escapes the liquid phase, drastically reducing its effective concentration. Solution: You must transition from a reflux setup to a sealed pressure vessel. This forces the methylamine to remain dissolved in the aqueous phase at 100 °C, driving the SNAr kinetics forward.
Q2: When using 2-fluoro-4-nitrobenzoic acid, my reaction mixture turns black and yields a tarry crude. What went wrong? A2: You have encountered a thermal runaway. The fluorine atom is highly activated by both the ortho-carboxylate and para-nitro groups. Adding methylamine at room temperature causes an immediate, highly exothermic Meisenheimer complex formation. The excess heat leads to the degradation and polymerization of the nitroaromatic species [2]. Solution: strictly chill the substrate solution to 0–5 °C before the dropwise addition of the amine, and never let the internal temperature exceed 20 °C during the first hour.
Q3: My LC-MS shows 100% conversion to N-methyl-4-nitroanthranilic acid, but I get almost no yield after extraction. Where is my product? A3: Your product is an amphoteric molecule—it contains both a secondary amine and a carboxylic acid. In the highly basic aqueous methylamine mixture, it exists as a highly water-soluble carboxylate salt. If you acidify too much (e.g., pH 1), it becomes a water-soluble ammonium salt. Solution: You must carefully titrate the aqueous layer to its exact isoelectric point (pH ~3.5 to 4.0). At this pH, the molecule exists as a neutral zwitterion with minimum aqueous solubility, causing it to crash out of solution as a filterable solid.
References
-
Jung, M. E., et al. "Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Heim, C., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". ChemRxiv. Available at: [Link]
- European Patent Office. "PROCESS FOR PRODUCING ENZALUTAMIDE - EP 3587402 A1". Google Patents.
Technical Support Center: Troubleshooting Reductive Cyclization of Nitrobenzoic Acid Derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive cyclization of ortho-nitrobenzoic acid derivatives. While this strategy is a cornerstone for synthesizing privileged heterocyclic scaffolds like benzimidazoles, benzoxazoles, and quinazolinones, the transformation is deceptively complex.
The failure points usually stem from the intricate redox chemistry of the nitro group and the subsequent condensation kinetics. This guide bridges theoretical causality with field-proven experimental protocols to help you rescue stalled reactions, eliminate dead-end byproducts, and achieve high-yielding cyclizations.
Visualizing the Reaction Landscape
Before adjusting equivalents or temperatures, it is critical to understand where your reaction is failing. The reduction of a nitro group follows the Haber mechanism, a sequence of two-electron transfers. Most cyclization failures occur because the reaction stalls at an intermediate stage or diverges into dimerization pathways[1][2].
Haber reduction pathway of nitrobenzoic acids showing successful cyclization vs. dimerization.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a mass corresponding to [M-16] or[M+16] relative to the target, and the reaction has stalled. What is happening? A: You are observing the accumulation of the hydroxylamine intermediate ([M-16] from the nitro starting material) or an azoxy dimer.
-
Causality: The first two reductions (nitro → nitroso → hydroxylamine) are kinetically rapid. However, the final cleavage of the strong N-O bond in the hydroxylamine to form the aniline is highly endothermic and rate-limiting[1]. If your reducing agent lacks sufficient thermodynamic driving force, the reaction stalls[3]. Furthermore, under neutral or basic conditions, the nucleophilic hydroxylamine will attack the highly electrophilic nitroso intermediate, irreversibly forming an azoxy dimer (often visible as a bright yellow/orange impurity)[1][2].
-
Solution: Switch to a strongly acidic reducing environment. Acid protonates the hydroxylamine, rendering it non-nucleophilic and completely shutting down the dimerization pathway[1]. A highly effective system for this is Zinc powder in Methanesulfonic acid (MsOH)[4][5].
Q2: The nitro group reduces completely to the aniline, but the final ring closure to the benzimidazole/quinazolinone fails. How do I force the cyclization? A: The issue lies in the electrophilicity of your carbonyl carbon and the nucleophilicity of the newly formed amine.
-
Causality: Strong electron-withdrawing groups on the aromatic ring can deactivate the amino group, making it a poor nucleophile[6]. Conversely, if the carboxylic acid is not properly activated (e.g., as an acid chloride or via a coupling reagent), the condensation will not occur spontaneously[6].
-
Solution: For quinazolinones, abandon the stepwise approach and utilize a one-pot reductive cyclization using Formamide as both the carbon source and reductant, catalyzed by Indium(III) chloride (InCl 3 )[7]. The InCl 3 acts as a Lewis acid, coordinating to the formamide carbonyl to enhance its electrophilicity, driving the Niementowski cyclocondensation to completion[7].
Q3: I am trying to synthesize a benzisoxazolone, but I keep getting the over-reduced aniline. How do I stop the reduction at the hydroxylamine? A: You need a highly chemoselective catalyst that poisons the final N-O cleavage step.
-
Causality: Standard Pd/C or strong metals (Zn, Fe) will push the reduction all the way to the aniline[2]. Benzisoxazolones require the cyclization of the hydroxylamine intermediate directly onto the adjacent ester/acid[3].
-
Solution: Use Rhodium on Carbon (Rh/C) with hydrazine hydrate. Rh/C selectively arrests the reduction at the hydroxylamine stage, allowing subsequent base-mediated cyclization to the benzisoxazol-3(1H)-one without over-reduction[3].
Reagent Selection & Quantitative Data Matrix
Selecting the correct catalytic or stoichiometric reducing system is paramount. Below is a summary of field-validated conditions for specific target heterocycles.
| Reagent System | Target Heterocycle | Catalyst / Additive | Temp (°C) | Typical Yield (%) | Mechanistic Role & Causality |
| Zn / MsOH | Benzoxazoles / Benzimidazoles | None (MsOH acts as acid/solvent) | 100–110 | 58–75%[5] | Strong acid prevents dimerization; Zn provides 6e⁻ for full reduction and MsOH drives dehydration. |
| Formamide / InCl 3 | Quinazolinones | Indium(III) chloride (1.0 eq) | 150 | >80%[7] | Formamide decomposes to CO (reductant); InCl 3 acts as Lewis acid for cyclization. |
| Rh/C / N 2 H 4 | Benzisoxazolones | Hydrazine (reductant) | 25 | 60–85%[3] | Rh/C selectively stalls reduction at hydroxylamine; allows direct O-N cyclization. |
| Pd/C / HEH | Benzimidazoles | Hantzsch Ester (HEH) | 80 | 70–90%[4] | HEH provides mild hydride transfer; avoids over-reduction byproducts common with H 2 gas. |
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in physical observations will tell you immediately if the reaction is proceeding correctly.
Protocol A: Zinc-MsOH Mediated Reductive Cyclization (e.g., Tafamidis Synthesis)
This protocol is ideal for converting ortho-nitro esters or amides into 2-aryl benzoxazoles or benzimidazoles[4][5].
Step-by-step workflow for the Zinc-MsOH mediated reductive cyclization of ortho-nitro phenols.
-
Preparation: Charge a reaction vessel with the ortho-nitrobenzoic acid derivative (1.0 eq) and Methanesulfonic acid (MsOH) (10 volumes).
-
Reduction: Slowly add Zinc powder (6.0 eq) in portions at room temperature.
-
Self-Validation Checkpoint: The reaction should mildly exotherm. The dissolution of Zn powder indicates active electron transfer. If the mixture turns bright orange, the system is not acidic enough; in MsOH, it should transition from yellow to a pale/colorless suspension, indicating successful bypass of the azo-dimer stage.
-
-
Cyclization: Heat the mixture to 100–110 °C for 2 hours.
-
Causality: The elevated temperature provides the thermodynamic energy required to cleave the N-O bond of the protonated hydroxylamine and simultaneously drives the dehydrative cyclization of the resulting aniline[5].
-
-
Isolation: Quench by pouring the mixture into ice-cold water. Collect the precipitated product via vacuum filtration and wash with cold water[5].
Protocol B: Indium(III)-Catalyzed One-Pot Synthesis of Quinazolinones
This protocol bypasses the isolation of the anthranilic acid intermediate, using formamide as a multifunctional reagent[7].
-
Preparation: In a pressure tube or sealed vessel, mix the 2-nitrobenzoic acid derivative (1.0 mmol) with Formamide (1.6 mL, 40 mmol) and Indium(III) chloride (0.22 g, 1.0 mmol)[7].
-
Reaction: Heat the mixture to 150 °C for 5 hours[7].
-
Self-Validation Checkpoint: The evolution of gas (CO/CO 2 from formamide decomposition) at 150 °C is a visual indicator that the active reducing environment has been successfully established[7].
-
-
Isolation: Cool the mixture to room temperature, pour into ice-cold water, and stir for 30 minutes. Filter the precipitated quinazolinone and pass through a short silica plug with ethyl acetate to remove indium salts[7].
Sources
Technical Support Center: Purification of 2-(Methylamino)-4-nitrobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of unreacted starting material from 2-(Methylamino)-4-nitrobenzoic acid. The protocols and explanations herein are designed to be a self-validating system, grounded in established chemical principles to ensure experimental success.
I. Core Principles of Purification
The successful purification of 2-(Methylamino)-4-nitrobenzoic acid from its common synthetic precursors, such as 2-chloro-4-nitrobenzoic acid or 2-fluoro-4-nitrobenzoic acid, hinges on exploiting the differences in the physicochemical properties between the desired product and the unreacted starting materials. The key properties to consider are solubility, acidity (pKa), and polarity.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) | General Solubility |
| 2-(Methylamino)-4-nitrobenzoic acid | 196.16 | >300 | ~4.3-5.3 (estimated) | Soluble in polar organic solvents and aqueous base. |
| 2-Chloro-4-nitrobenzoic acid | 201.56 | 136-140 | ~2.0-3.0 (estimated) | Sparingly soluble in water, soluble in many organic solvents.[1][2][3] |
| Methylamine (40% in water) | 31.06 (anhydrous) | - | - | Miscible with water. |
Table 1: Physicochemical Properties of Key Compounds
The primary synthetic route to 2-(Methylamino)-4-nitrobenzoic acid typically involves the nucleophilic aromatic substitution of a halogenated precursor (e.g., 2-chloro-4-nitrobenzoic acid) with methylamine. Incomplete reaction is a common issue, leading to contamination of the final product with the starting material.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of 2-(Methylamino)-4-nitrobenzoic acid in a question-and-answer format.
Q1: My crude product is contaminated with unreacted 2-chloro-4-nitrobenzoic acid. How can I remove it?
A1: Acid-base extraction is the most effective method for this separation. [4][5][6] This technique leverages the difference in acidity (pKa) between the product and the starting material. 2-Chloro-4-nitrobenzoic acid is a stronger acid than 2-(Methylamino)-4-nitrobenzoic acid due to the electron-withdrawing effect of the chlorine atom. This allows for selective deprotonation and separation.
Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Weak Base Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The weaker base will selectively deprotonate the more acidic 2-chloro-4-nitrobenzoic acid, forming the water-soluble sodium salt, which will partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the starting material.
-
Product Isolation: The desired 2-(Methylamino)-4-nitrobenzoic acid will remain in the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Figure 1: Workflow for Acid-Base Extraction.
Q2: I performed the acid-base extraction, but my product is still not pure. What is the next step?
A2: Recrystallization is an excellent secondary purification step to remove residual impurities. [7][8] This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which 2-(Methylamino)-4-nitrobenzoic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points are ethanol, methanol, or a mixture of ethanol and water.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.[7][8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q3: My product is an oil and will not crystallize. What should I do?
A3: Oiling out during recrystallization can be caused by several factors, including the presence of significant impurities or residual solvent.
-
Troubleshooting Steps:
-
"Salting Out": If a polar solvent was used, try adding a non-polar co-solvent dropwise to the oily mixture to induce precipitation.
-
Solvent Re-evaluation: Redissolve the oil in a minimal amount of a different hot solvent and attempt the recrystallization again.
-
Solvent Removal: Ensure all residual solvent from the previous step has been thoroughly removed using a rotary evaporator.
-
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a powerful technique for separating compounds with similar polarities.
Column Chromatography Guidelines
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to separate the compounds.
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Consideration: Be aware that acidic compounds can sometimes interact strongly with silica gel, leading to poor separation or degradation. In such cases, adding a small amount of acetic or formic acid to the mobile phase can improve the chromatography.
Figure 2: General Workflow for Column Chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 2-(Methylamino)-4-nitrobenzoic acid? A1: Pure 2-(Methylamino)-4-nitrobenzoic acid is typically a yellow solid.[9]
Q2: How can I confirm the purity of my final product? A2: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting trace impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A broad melting point range suggests the presence of impurities.
Q3: My purified product is a darker yellow or brownish color. What could be the cause? A3: Discoloration can be due to the presence of colored impurities or oxidation of the amino group.[8] As mentioned in the recrystallization protocol, treating the hot solution with activated charcoal can help remove colored impurities.[7][8] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q4: Are there any safety precautions I should take when working with these compounds? A4: Yes, always consult the Safety Data Sheet (SDS) for each chemical before use. In general:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
IV. References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Rodríguez-Hornedo, N., & Murphy, D. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1089–1095.
-
Kim, H., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(24), 12267-12271.
-
University of Missouri-St. Louis. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. Retrieved from [Link]
-
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester).
-
Diva-Portal.org. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
-
Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Retrieved from
-
ACS Omega. (2017, October 26). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4-nitrobenzoic acid (C7H4ClNO4). Retrieved from [Link]
-
HPC Standards Inc. (n.d.). 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | 683553 | 99-60-5. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[4-(methylamino)-3-nitrobenzoyl]benzoic acid (C15H12N2O5). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
-
EPA. (2025, October 15). 4-(methylamino)-3-nitrobenzoic acid Properties. Retrieved from [Link]
-
Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzoylamino)-4-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-氯-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Determination of 2-(Methylamino)-4-nitrobenzoic Acid
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Methylamino)-4-nitrobenzoic acid. We will not only detail a primary, validated method but also objectively compare it with viable alternatives, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for quality control and stability testing of this important chemical entity.
Introduction: The Criticality of Purity in Drug Development
2-(Methylamino)-4-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical method is therefore not just a quality control requirement but a cornerstone of a successful drug development program. An effective HPLC method for purity analysis must be able to separate the main component from potential process-related impurities and degradation products, making a stability-indicating method essential.
Forced degradation studies are a critical component of developing such a method. By intentionally subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light), we can generate potential degradation products and ensure our analytical method can resolve them from the parent peak. This proactive approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to creating a truly reliable "stability-indicating" method[1][2].
Physicochemical Properties of 2-(Methylamino)-4-nitrobenzoic Acid
Understanding the physicochemical properties of the analyte is the first step in logical HPLC method development. For 2-(Methylamino)-4-nitrobenzoic acid, the key features are:
-
Aromatic Nitro Compound: The nitro group is a strong chromophore, making UV detection a suitable choice.
-
Benzoic Acid Moiety: The carboxylic acid group provides a site for ionization, making the mobile phase pH a critical parameter for controlling retention and peak shape. The pKa of the carboxylic acid is a key consideration.
-
Methylamino Group: This basic group also influences the overall polarity and ionization of the molecule.
-
Polarity: The presence of both acidic and basic functional groups, along with the nitro group, suggests that 2-(Methylamino)-4-nitrobenzoic acid is a polar compound.
These properties guide our initial choice of a reversed-phase HPLC (RP-HPLC) method, as it is well-suited for the separation of polar to moderately non-polar compounds[3].
Primary Method: A Stability-Indicating RP-HPLC Method
This primary method is designed to be robust, reproducible, and stability-indicating, making it suitable for routine quality control and stability studies. The development logic is explained at each step.
Experimental Protocol: Primary Method
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis[4].
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) | C18 columns are a versatile and common starting point for RP-HPLC, offering good retention for a wide range of compounds[3][5]. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape[6]. Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-22 min: 80% to 20% B22-25 min: 20% B | A gradient elution is chosen to ensure the elution of any potential late-eluting impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The nitroaromatic structure of the analyte suggests strong absorbance in the UV region. 254 nm is a common wavelength for such compounds. A DAD can be used to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape. |
Forced Degradation Study Protocol
To ensure the method is stability-indicating, a forced degradation study should be performed as outlined by ICH guidelines[1].
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 N HCl and heat at 80°C for 2 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 N NaOH and heat at 80°C for 2 hours. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) and visible light for 24 hours. |
After exposure to each stress condition, the samples are diluted with the mobile phase and injected into the HPLC system. The chromatograms are then examined for the appearance of new peaks and the decrease in the area of the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[7][8][9][10]. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Analysis of Alternative HPLC Methods
While the primary C18-based RP-HPLC method is robust and widely applicable, alternative methods may offer advantages in specific situations, such as dealing with particularly polar impurities or achieving different selectivity.
Alternative Method 1: Phenyl-Hexyl Column
Rationale: Phenyl-hexyl columns offer alternative selectivity to C18 columns due to the presence of the phenyl group, which can interact with aromatic analytes through π-π interactions[11]. This can be particularly useful for separating structurally similar aromatic compounds.
Experimental Protocol: Phenyl-Hexyl Method
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient Elution | Similar to the primary method, with potential adjustments to the gradient profile. |
| Other Parameters | Same as the primary method. |
Alternative Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: For very polar impurities that are poorly retained on a C18 or Phenyl-Hexyl column even with a highly aqueous mobile phase, HILIC can be an excellent alternative[12][13]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, leading to the retention of polar compounds.
Experimental Protocol: HILIC Method
| Parameter | Condition |
| Column | HILIC (e.g., Amide or Silica-based, 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid |
| Gradient Elution | A reverse gradient is typically used, starting with a high percentage of organic solvent and increasing the aqueous portion to elute the analytes. |
| Other Parameters | Same as the primary method. |
Performance Comparison
The following table provides an illustrative comparison of the expected performance of the three methods for the purity analysis of 2-(Methylamino)-4-nitrobenzoic acid.
| Performance Parameter | Primary Method (C18) | Alternative Method 1 (Phenyl-Hexyl) | Alternative Method 2 (HILIC) |
| Retention of Main Peak | Good | Good, potentially slightly different from C18 | Strong retention, may require a higher aqueous mobile phase to elute |
| Resolution of Non-polar Impurities | Excellent | Good to Excellent | Poor |
| Resolution of Polar Impurities | Moderate to Good | Moderate to Good, different selectivity | Excellent |
| Peak Shape | Symmetrical | Symmetrical | Can be challenging, may require careful mobile phase optimization |
| Robustness | High | High | Moderate, can be sensitive to mobile phase composition |
| Ideal Application | General purpose purity and stability testing | Separation of aromatic isomers or closely related impurities | Analysis of very polar impurities not retained in RP modes |
Visualization of Method Development and Comparison
HPLC Method Development Workflow
Caption: A logical workflow for the development of a stability-indicating HPLC method.
Comparison of HPLC Method Alternatives
Caption: Logical relationships and ideal use cases for the compared HPLC methods.
Conclusion: A Multi-faceted Approach to Purity Analysis
The development of a reliable HPLC method for the purity of 2-(Methylamino)-4-nitrobenzoic acid is a critical undertaking in pharmaceutical development. The primary C18-based reversed-phase method presented here offers a robust and versatile solution for routine quality control and stability testing. However, as demonstrated, alternative methods utilizing Phenyl-Hexyl or HILIC columns provide valuable tools for addressing specific analytical challenges, such as the separation of closely related aromatic impurities or the quantification of highly polar degradants.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the expected impurities and the intended application of the method. A thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development and validation as outlined in this guide, will ensure the generation of accurate and reliable data, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2013). Journal of Chromatographic Science. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Identifying Impurities in Synthesized 2-(Methylamino)-4-nitrobenzoic Acid: A Comparative Guide to Analytical Methodologies
In the landscape of pharmaceutical intermediate synthesis, the accurate profiling of process-related impurities is not merely a regulatory checkbox—it is a fundamental driver of downstream drug safety and efficacy. 2-(Methylamino)-4-nitrobenzoic acid is a critical synthetic intermediate typically generated via the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-nitrobenzoic acid with methylamine (1)[1].
As a Senior Application Scientist, I frequently observe that the zwitterionic nature of this compound—possessing both a carboxylic acid and a secondary amine—presents unique chromatographic challenges. This guide objectively compares the analytical platforms used to identify its synthesis impurities and provides a field-proven, self-validating protocol for structural elucidation.
Mechanistic Origins of Process Impurities
To design an effective analytical method, we must first understand the causality of the impurities. The electron-withdrawing nitro group activates the aromatic ring, allowing the methylamine nucleophile to displace the chloride leaving group. However, this reaction environment is susceptible to competing pathways:
-
Impurity A (Unreacted Starting Material): Residual 2-chloro-4-nitrobenzoic acid due to incomplete conversion.
-
Impurity B (Hydrolytic Degradant): 2-Hydroxy-4-nitrobenzoic acid. If adventitious water or hydroxide ions are present, they act as competing nucleophiles, displacing the chloride to form a phenolic byproduct.
-
Impurity C (Positional Isomer): 4-(Methylamino)-2-nitrobenzoic acid. This arises if the starting material is contaminated with the regioisomer 4-chloro-2-nitrobenzoic acid.
Mechanistic pathways generating process impurities during SNAr synthesis.
Comparative Analysis of Analytical Platforms
Selecting the correct analytical platform depends on whether the goal is routine quantification or the structural elucidation of unknown trace degradants. The table below summarizes the performance metrics of the three primary methodologies used in impurity profiling.
| Analytical Platform | Primary Mechanism of Identification | Limit of Detection (LOD) | Structural Elucidation Capability | Throughput & Cost | Best Use Case |
| RP-HPLC-UV | Retention time matching & UV absorbance (e.g., 254 nm). | ~1–5 µg/mL | Low. Cannot identify unknowns without reference standards. | High Throughput / Low Cost | Routine QA/QC batch release and assay quantification. |
| LC-HRMS (Q-TOF) | Exact mass ( m/z ) and MS/MS fragmentation patterns. | ~0.01–0.05 µg/mL | High. Excellent for identifying hydrolysis products (mass shifts). | Medium Throughput / High Cost | Trace impurity profiling and genotoxic impurity screening. |
| 2D-NMR (qNMR) | Nuclear spin interactions (HSQC/HMBC). | ~10–50 µg/mL | Definitive. The only absolute method for regiochemical proof. | Low Throughput / Very High Cost | Distinguishing exact-mass positional isomers (Impurity C). |
Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling
While HPLC-UV is standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying process impurities (2)[2]. The following protocol is designed as a self-validating system ; it includes internal checks that dictate whether the data can be trusted.
Phase 1: Chromatographic Separation
Causality Check: 2-(Methylamino)-4-nitrobenzoic acid contains a secondary amine that interacts strongly with residual silanol groups on standard silica columns, causing severe peak tailing (3)[3]. Furthermore, the carboxylic acid must be kept protonated to ensure hydrophobic retention.
-
Column Selection: Install a high-purity, heavily end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Formic acid in MS-grade water. (The low pH ~2.8 suppresses carboxylate ionization, while formic acid provides a proton source for positive electrospray ionization).
-
Mobile Phase B: MS-grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 0.8 mL/min.
Phase 2: Mass Spectrometry (HESI Source)
-
Polarity Switching: Operate the mass spectrometer in alternating Positive (ESI+) and Negative (ESI-) modes.
-
Why? The unreacted starting material (Impurity A) lacks the basic amine and ionizes best in ESI- (yielding [M−H]− ), whereas the aminated target and Impurity C ionize efficiently in ESI+ (yielding [M+H]+ ).
-
-
Data Acquisition: Set the scan range from m/z 100 to 500.
Phase 3: System Suitability Testing (Self-Validation)
Before analyzing the synthesized batch, the system must validate its own resolving power.
-
Inject a System Suitability Standard containing the Target compound and Impurity C (the positional isomer).
-
Validation Criteria: The run is only valid if the chromatographic resolution ( Rs ) between the Target and Impurity C is ≥1.5 , and the USP tailing factor for the Target is ≤1.2 . If these criteria fail, the system is not trusted; abort the run, flush the column, and prepare fresh mobile phase.
Field-Proven Insights: Resolving Isomeric vs. Hydrolytic Impurities
When interpreting the LC-MS/MS data, the divergence in impurity structures requires different analytical logic:
Identifying the Hydrolytic Impurity (Impurity B): This is straightforward via mass spectrometry. The displacement of the chloride atom (Atomic Mass ~35.5 Da) by a hydroxyl group (Mass ~17 Da) results in a distinct mass shift. The LC-HRMS will show an exact mass peak corresponding to C7H5NO5 , easily distinguishing it from the target product.
The Challenge of Positional Isomers (Impurity C): Impurity C (4-(methylamino)-2-nitrobenzoic acid) has the exact same molecular formula ( C8H8N2O4 ) and exact mass as the target product. Because their MS/MS fragmentation patterns are nearly identical, mass spectrometry alone is blind to this impurity.
The Solution: We must rely entirely on chromatographic separation. If the standard binary gradient fails to resolve these isomers, the mobile phase must be modified to exploit subtle differences in their dipole moments. Literature demonstrates that utilizing a ternary mobile phase system—such as 2-propanol, water, and acetic acid—drastically enhances the resolution of nitrobenzoic acid positional isomers (4)[4]. Alternatively, the addition of cyclodextrin modifiers can induce chiral/steric separation environments specifically tuned for ortho/meta/para differentiation (5)[5].
References
- BenchChem Technical Support Team. "2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem". BenchChem.
- Rao, R. R., et al. "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient".
- BenchChem Technical Support Team. "A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers - Benchchem". BenchChem.
- Journal of Chromatography A.
- BenchChem Technical Support Team. "Analytical methods for detecting impurities in 3-Methyl-2-nitrobenzoic acid - Benchchem". BenchChem.
Sources
Comparing reactivity of 2-amino vs 2-(methylamino)-4-nitrobenzoic acid
An In-Depth Comparative Reactivity Profile: 2-Amino-4-nitrobenzoic Acid vs. 2-(Methylamino)-4-nitrobenzoic Acid
As a Senior Application Scientist navigating the complex landscape of medicinal chemistry and heterocyclic synthesis, selecting the correct anthranilic acid building block is paramount. While 2-amino-4-nitrobenzoic acid (ANBA) and its N-methylated counterpart, 2-(methylamino)-4-nitrobenzoic acid (MANBA), share a core 4-nitroanthranilic acid scaffold, the addition of a single methyl group to the amine fundamentally rewires the molecule’s reactivity, thermodynamics, and synthetic utility.
This guide provides an objective, data-driven comparison of these two synthons, detailing the causality behind their divergent behaviors and providing validated protocols for their application.
Electronic and Steric Fundamentals: The Causality of Reactivity
To understand the macroscopic reactivity differences between ANBA and MANBA, we must first analyze the microscopic electronic and steric perturbations introduced by the N-methyl group.
The Deactivating Role of the 4-Nitro Group In both molecules, the nitro group at the 4-position (para to the carboxylic acid, meta to the amine) exerts a potent electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms[1]. This significantly decreases the electron density on the aromatic ring and the amine, rendering both ANBA and MANBA relatively poor nucleophiles compared to unsubstituted anthranilic acid.
The N-Methyl Dichotomy: Inductive vs. Steric Effects The transition from a primary amine (ANBA) to a secondary amine (MANBA) introduces a critical dichotomy:
-
Electronic Enhancement (+I): The methyl group is electron-donating via the inductive effect (+I). In a vacuum, this increases the intrinsic nucleophilicity of the nitrogen atom and stabilizes the protonated state of the amine[2].
-
Steric Hindrance (The Ortho Effect): The N-methyl group creates a severe steric clash with the adjacent bulky carboxylic acid group. This "ortho effect" forces the carboxyl group out of the plane of the benzene ring, altering the molecule's pKa and physically blocking the approach of bulky electrophiles[1].
Furthermore, MANBA exhibits a significantly higher tautomerization constant ( Kz ) than ANBA, meaning it exists predominantly in its zwitterionic form in aqueous media due to the methyl group stabilizing the protonated amine[2].
Mechanistic causality of N-methylation on acylation kinetics and zwitterionic stability.
Divergent Synthetic Pathways
The structural differences between ANBA and MANBA dictate entirely different synthetic trajectories, particularly in diazotization and heterocycle formation.
A. Nitrous Acid Reactivity: Diazotization vs. Nitrosation
The most profound synthetic divergence occurs when these compounds are treated with nitrous acid (NaNO 2 / HCl at 0–5 °C).
-
ANBA (Primary Amine): Undergoes classic diazotization to form a highly reactive diazonium salt. This intermediate is the gateway to Sandmeyer reactions, allowing the amine to be substituted with halogens (e.g., forming 2-iodo-4-nitrobenzoic acid), cyanides, or thiols[3].
-
MANBA (Secondary Amine): Cannot form a diazonium salt. Instead, the secondary amine reacts with the nitrosonium ion to form a stable, yellow N-nitrosoamine derivative ( R2N−N=O ). This effectively terminates the utility of MANBA in Sandmeyer-type cross-couplings.
Divergent reactivity pathways of primary vs. secondary ortho-amino benzoic acids with nitrous acid.
B. Acylation and Amidation
While both compounds can be acylated, MANBA presents significant challenges. The strong intramolecular hydrogen bonding in N-methylanthranilic acid derivatives effectively quenches the reactivity of the secondary amine toward weak electrophiles (like DCC-activated carboxylic acids)[4]. To acylate MANBA, highly reactive electrophiles (like acid chlorides) and strong nucleophilic catalysts (like DMAP) are mandatory. ANBA, conversely, is readily acylated by standard anhydrides, though the electron-withdrawing 4-nitro group necessitates moderate heating.
C. Heterocyclic Ring Closure
ANBA is a premier precursor for the Niementowski quinazoline synthesis. Heating ANBA with formamide at 150–160 °C yields 7-nitroquinazolin-4(3H)-one[5]. MANBA, lacking the second N-H proton required for unsubstituted pyrimidine ring closure, cannot form the standard 3H-quinazolin-4-one scaffold, though it can be forced into forming N-methylated heterocyclic derivatives under specialized conditions.
Quantitative Data Comparison
The following table summarizes the key physicochemical and reactivity metrics distinguishing the two compounds.
| Property / Reactivity Metric | 2-Amino-4-nitrobenzoic Acid (ANBA) | 2-(Methylamino)-4-nitrobenzoic Acid (MANBA) |
| Amine Classification | Primary Aromatic Amine | Secondary Aromatic Amine |
| Zwitterion Propensity ( Kz ) | Lower (Favors neutral form in organics) | Higher (Strongly favors zwitterion)[2] |
| Steric Hindrance (Amine) | Low | High (Ortho effect with -COOH)[1] |
| Diazotization Product | Diazonium Salt (Reactive)[3] | N-Nitrosoamine (Stable) |
| Sandmeyer Compatibility | Excellent (Yields >85% for iodination)[3] | Incompatible |
| Acylation Kinetics | Fast (Standard conditions) | Slow (Requires DMAP / Acid Chlorides)[4] |
| Quinazoline Synthesis | Forms 3H-quinazolin-4-ones[5] | Cannot form 3H-quinazolin-4-ones |
Self-Validating Experimental Protocols
To ensure reproducibility in your workflows, the following protocols have been optimized to account for the specific electronic limitations of the 4-nitro substituent.
Protocol A: Sandmeyer Iodination of ANBA (Exploiting Primary Amine Reactivity)
This protocol demonstrates the primary amine's ability to undergo diazotization, a pathway unavailable to MANBA.
-
Diazotization: Suspend ANBA (5.0 g, 27.45 mmol) in water (80 mL) and cool to 0–5 °C in an ice bath. Slowly add concentrated H 2 SO 4 (5.55 mL) with vigorous stirring.
-
Nitrite Addition: Prepare a solution of NaNO 2 (2.0 g, 29.65 mmol) in water (14 mL). Add this dropwise to the ANBA suspension, strictly maintaining the internal temperature below 5 °C to prevent diazonium decomposition[3]. Stir for 2 hours at 0–5 °C. The dissolution of the suspension indicates successful diazonium salt formation.
-
Iodine Displacement: Dissolve KI (6.29 g, 37.88 mmol) in water (14 mL). Add this dropwise to the cold diazonium solution over 10 minutes.
-
Thermal Decomposition: Gradually heat the reaction mixture to 100 °C for 2 hours. Nitrogen gas evolution will be observed.
-
Isolation: Cool the mixture in an ice bath. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 10% sodium thiosulfate (to remove residual iodine), dry over MgSO 4 , and concentrate under reduced pressure.
-
Validation: Recrystallize from water to yield 2-iodo-4-nitrobenzoic acid as an orange solid. Self-Validation Check: Disappearance of the broad NH 2 stretch (~3300-3400 cm −1 ) in FTIR confirms complete conversion.
Protocol B: DMAP-Catalyzed Acylation of MANBA (Overcoming Steric Hindrance)
This protocol demonstrates the use of hypernucleophilic catalysis to overcome the ortho-effect and intramolecular H-bonding in the secondary amine.
-
Preparation: In a flame-dried, N 2 -purged round-bottom flask, dissolve MANBA (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).
-
Base Addition: Add triethylamine (TEA, 2.5 eq, 12.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq, 1.0 mmol). The DMAP is critical for activating the electrophile to overcome the steric bulk of the N-methyl group[4].
-
Electrophile Addition: Cool the solution to 0 °C. Add acetyl chloride (1.5 eq, 7.5 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Quench and Wash: Quench the reaction with saturated aqueous NaHCO 3 (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the N-acetyl-N-methyl derivative. Self-Validation Check: 1 H NMR will show a distinct downfield shift of the N-methyl singlet due to the deshielding effect of the newly attached acetyl group.
References
- BenchChem Technical Support Team. "The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDxZwNV9QaWvKypuo3TG9bis6csVWraG20u7WxMzrZSMoXjU3-k_Fnj-bWlO_JVvEyzicgRV4MI4bQVGxI2_XsYupEsDBoAoGDFFT55ng4tDI2415XUx-s9BwBDzUQ_sWHatAX0_xvxjigrL7xxsBt4iFO2wXUECaUTJaqOBUPqJFw3KX3ffl_0JIPjtUDvniC2K8BfOu7xFup41JMPvY1KzoFoNNhC4Srm46Vh3tnd7LLIUyX9A=]
- "Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives." NIH / National Library of Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBpoYO--7qcBJTsM4kQ1oZwyos6ELCvBqdhn-d_80Mzr6kyMp7VmCQyi2mauUW4Wuog3MIQNjJLEkNx2PcROyrl4MD4Qf8z4dKhBMtMU4uNYMS0A8aH_ujQ0uojXeYzhuuvS_i6sFMQ0EOBGQ=]
- "An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xaAtirEAt9CtCKhguARP5IsvNu-Nwk6bZlCqgH6IL9dtrcYARtBqd--Ul7vhVeR6wJdle4P8cv380AHOG0-YG0J8XXSNhfuOem3BDxqg7VWnjzT4TGZGrVZ1cosj79XWamFW6cIQ6o1yG2C9wjFKQsgUfrbFNIMuRvssLLbw4085nOQKw0GpRoVnqTqQK6sDdNvRz-2jrJ62O6nuKYevN_TOcaaPpJm0FS_GpVQIQw75XpmgHOoyT0msxulOcUJnllK5DW8nCLo=]
- "Synthesis of Sapintoxin D and N-Methylanthranilate-Based Fluorescent." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIyTylSM4mmepskZx14A39jBE-tLle-CPvLJFTPrOgyZIdMZAo8vOead2TDBfE7lkIYwfTvVFgOWtI2TRyO-PgXGDgzMS9z_-QNnGlWDwEUk09eCpYppNglUNF8dM3pJuKp3aSCTou6YEFe-krIeqkkWl1yzJ7UUQAAm7Yowa3zcExJLnSjBNigl6amAB_QjN4A1dnCIMYNA8MozsSNH4M2OjYKd_AI8KfV5yl4twgigM=]
- "Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWo8fh_MqWAM52XRPwzyWbXtyX1i-q5x9tCIgVKtdphR8zi5PnpZ8xfR9BCmoFTpdRNRsHtS3JimkiJD_C9IqhRyEmrAyqr7kww_DFPH9G3ARuetbLJI5As7MJV4HcdyDpk-RgA==]
Sources
Strategic Comparison Guide: Reference Standards for Trace Quantification of 2-(Methylamino)-4-nitrobenzoic Acid
Executive Summary & Scientific Context
The compound 2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0; Molecular Weight: 196.16 g/mol ) is an anthranilic acid derivative frequently encountered as an intermediate or byproduct in chemical synthesis[1]. From a pharmaceutical quality and safety perspective, its most critical structural feature is the nitroaromatic group.
Under the ICH M7(R1) guidelines, nitroaromatic compounds are flagged as structural alerts for DNA reactivity and mutagenicity[2]. Because they can display high carcinogenic potency, these impurities must be controlled at ultra-trace levels—often restricted to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day or lower, depending on the drug's maximum daily dose[2][3].
Quantifying an impurity at parts-per-million (ppm) or parts-per-billion (ppb) levels necessitates highly sensitive and selective analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]. However, the accuracy of any mass spectrometric method is fundamentally tethered to the quality of the Reference Standard used for calibration. This guide objectively compares the tiers of reference standards available for 2-(Methylamino)-4-nitrobenzoic acid and details a self-validating analytical protocol for its trace quantification.
ICH M7 risk assessment and control strategy for nitroaromatic impurities.
Comparative Analysis of Reference Standard Tiers
When developing an analytical control strategy for 2-(Methylamino)-4-nitrobenzoic acid, researchers must balance metrological traceability, purity, and cost. Selecting an under-characterized standard can lead to false-negative results, allowing a mutagenic impurity to pass Quality Control (QC).
Quantitative Data Presentation
| Standard Category | Minimum Purity Requirement | Metrological Traceability | Relative Cost | Optimal Development Phase | Analytical Uncertainty (k=2) |
| Tier 1: Pharmacopeial / CRM | > 99.0% | ISO 17034 / Pharmacopeial | High ( ) | Phase III / Commercial Release | < 0.5% |
| Tier 2: Commercial Primary | > 98.0% | COA (NMR, LC-MS, IR) | Medium ( ) | Phase I/II / Method Development | 1.0% - 2.0% |
| Tier 3: In-House Working | > 95.0% | Characterized against Tier 1/2 | Low ($) | Routine High-Volume QC | 2.0% - 5.0% |
Expert Insight: For early-phase method development, a Tier 2 Commercial Primary Standard (e.g., high-purity commercial reagents ≥98.0%) provides the optimal balance of rigorous characterization (via NMR and LC-MS) and cost-efficiency. However, for late-stage validation and commercial batch release, bridging to a Tier 1 Certified Reference Material (CRM) is strongly recommended to minimize analytical uncertainty.
Methodological Causality: The Self-Validating Protocol
Nitroaromatic compounds are highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI)[5]. If a standard is simply dissolved in a neat solvent and compared against an Active Pharmaceutical Ingredient (API) matrix, the suppression of the analyte's signal by the API will artificially lower the calculated concentration.
To ensure trustworthiness , the protocol below utilizes a Standard Addition methodology. By spiking the reference standard directly into the API matrix, we mathematically nullify matrix effects, creating a self-validating system where the matrix acts as its own baseline.
Analytical workflow for reference standard preparation and matrix spiking.
Step-by-Step LC-MS/MS Methodology
Objective: Quantify 2-(Methylamino)-4-nitrobenzoic acid at a 5 ppm limit within an API matrix.
Step 1: Reference Standard Preparation
-
Action: Accurately weigh 10.0 mg of a Tier 2 Primary Standard using a microbalance. Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Causality: Methanol is chosen over aqueous solvents because nitroaromatics exhibit poor water solubility but dissolve readily in polar organic solvents, ensuring complete dissolution and preventing standard precipitation.
Step 2: Sample Preparation & Matrix Spiking
-
Action: Prepare the API sample at a concentration of 100 mg/mL. Split the sample into three aliquots. Leave Aliquot 1 unspiked. Spike Aliquot 2 with the reference standard at the target limit (5 ppm relative to the API) and Aliquot 3 at 150% of the limit (7.5 ppm).
-
Causality: This standard addition approach guarantees that the ionization efficiency of the spiked reference standard perfectly mimics the ionization efficiency of any endogenous impurity trapped within the complex API matrix.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use Mobile Phase A (10 mM Ammonium Formate in Water) and Mobile Phase B (Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes.
-
Causality: Ammonium formate buffers the mobile phase to ~pH 6.5. At this pH, the carboxylic acid group of 2-(Methylamino)-4-nitrobenzoic acid is fully ionized (deprotonated) prior to entering the mass spectrometer, drastically maximizing sensitivity in negative mode.
Step 4: Mass Spectrometry (MRM)
-
Action: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the [M−H]− precursor: m/z 195.1 → m/z 151.1 (loss of CO2 ).
-
Causality: The neutral loss of CO2 (44 Da) from the carboxylic acid moiety is the most thermodynamically favored fragmentation pathway. It provides a highly specific, low-noise quantitative signal distinct from typical API background noise. (Note: For ultra-trace limits where ESI- lacks sensitivity, chemical derivatization reducing the nitro group to an amine for ESI+ analysis is a viable alternative[5]).
Step 5: System Suitability Testing (SST)
-
Action: Verify that the 5 ppm spike yields a Signal-to-Noise (S/N) ratio > 10, and that the calculated spike recovery falls between 80% and 120%.
-
Causality: Passing these SST criteria validates that the reference standard has not degraded, the instrument is operating at the required sensitivity, and the standard addition model successfully compensated for matrix effects.
References
-
Title: 4-nitrobenzoic acid chloride | Sigma-Aldrich Source: Sigma-Aldrich URL:
-
Title: 49565-62-0 | 2-(Methylamino)-4-nitrobenzoic acid Source: BLD Pharm URL: 1
-
Title: M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: Food and Drug Administration (FDA) URL: 2
-
Title: Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS Source: ResearchGate (Analytical Methods) URL: 5
-
Title: Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines Source: Pharma Excipients URL: 3
-
Title: Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory Source: Eman Research URL: 4
Sources
Safety Operating Guide
2-(Methylamino)-4-nitrobenzoic acid proper disposal procedures
An in-depth, mechanistic understanding of chemical reactivity is the foundation of laboratory safety. As a Senior Application Scientist, I approach the handling and disposal of functionalized nitroaromatics like 2-(Methylamino)-4-nitrobenzoic acid not as a generic administrative task, but as a rigorous scientific protocol.
This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these safety measures, laboratories can effectively mitigate risks of exposure, environmental contamination, and dangerous chemical incompatibilities.
Physico-Chemical Profile & Hazard Summary
Before handling the material, it is critical to understand its fundamental properties. 2-(Methylamino)-4-nitrobenzoic acid is a solid organic acid featuring both an electron-withdrawing nitro group and an electron-donating methylamino group, making it a valuable intermediate in pharmaceutical synthesis but also a reactive hazard.
| Property | Specification |
| Chemical Name | 2-(Methylamino)-4-nitrobenzoic acid |
| CAS Number | 49565-62-0 |
| Molecular Formula | C8H8N2O4 |
| Molecular Weight | 196.16 g/mol |
| Primary Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 3/4 (Oral/Inhalation)[1] |
Mechanistic Toxicology: The "Why" Behind the Hazards
Nitroaromatic compounds are not merely surface irritants; their primary danger lies in their capacity for biological redox cycling[2].
When a researcher is exposed to 2-(Methylamino)-4-nitrobenzoic acid (via inhalation of airborne dust or transdermal absorption), the nitro group (-NO₂) can undergo a single-electron bioreduction catalyzed by cellular nitroreductases or flavoenzymes[3]. This reduction forms a highly reactive nitro anion radical. In the aerobic environment of human cells, this radical rapidly reacts with molecular oxygen to generate superoxide anions (a Reactive Oxygen Species, ROS), regenerating the parent nitroaromatic compound in a continuous, destructive cycle of oxidative stress[2][3].
Clinical Consequence: This oxidative stress directly oxidizes hemoglobin to methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to methemoglobinemia, characterized by cyanosis, severe headaches, and respiratory distress[2].
Diagram 1: Mechanistic pathway of nitroaromatic toxicity and redox cycling.
Operational Safety & Handling Protocol
To interrupt the exposure pathways described above, strict engineering controls and Personal Protective Equipment (PPE) are required. Every piece of equipment serves a specific mechanistic purpose.
| Protective Equipment | Specification | Mechanistic Causality |
| Respirator | N95 or P100 Particulate Filter | Prevents the inhalation of fine powders, effectively blocking the primary route for systemic absorption and subsequent methemoglobinemia[1][4]. |
| Gloves | Nitrile (≥ 0.11 mm thickness) | Nitrile provides superior chemical resistance to aromatic organic acids compared to latex, preventing transdermal absorption[4]. |
| Eye Protection | Tight-fitting Safety Goggles | The acidic nature of the benzoic acid moiety causes severe ocular irritation and potential corneal damage upon contact[4]. |
| Engineering Control | Class II BSC or Fume Hood | Maintains negative pressure, ensuring that any dust generated during weighing or transfer does not enter the ambient laboratory air[1]. |
Spill Response & Containment Workflow
In the event of a powder spill outside of a containment hood, immediate and methodical action is required to prevent aerosolization and cross-contamination.
Step-by-Step Spill Protocol:
-
Isolate & Evacuate: Immediately clear personnel from the vicinity to prevent tracking the powder throughout the laboratory[1].
-
PPE Donning: Responders must don appropriate respiratory protection (P100) and double-nitrile gloves[4].
-
Dust Suppression (Crucial): Do NOT dry sweep. Lightly mist the spill with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation, or cover the powder with damp absorbent paper[1].
-
Collection: Use non-sparking plastic scoops to collect the material. Causality: Organic powders can form explosive dust-air mixtures; metal tools can generate ignition sparks[4].
-
Decontamination: Wash the spill area with a mild alkaline soap solution to neutralize residual acid, followed by a thorough water rinse[1][4].
Diagram 2: Step-by-step workflow for solid nitroaromatic spill containment.
Proper Disposal Procedures (The Core Directive)
Improper disposal of nitroaromatics can lead to severe environmental contamination and dangerous exothermic reactions in waste streams. 2-(Methylamino)-4-nitrobenzoic acid must be treated as a hazardous organic waste and managed according to EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].
Step-by-Step Disposal Plan:
-
Waste Segregation (Critical Step):
-
Action: Collect solid waste and contaminated consumables (gloves, paper towels, weigh boats) in a dedicated, chemically compatible, sealable container (e.g., an HDPE bucket).
-
Causality:NEVER mix nitroaromatic waste with reducing agents (e.g., sodium borohydride, zinc dust) or strong alkalis. Nitro compounds are inherently energetic; when reduced, they can react violently or exothermically, potentially causing a fire or explosion[5].
-
-
Liquid Waste Pre-Treatment:
-
Action: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol) during an assay, collect it in a designated halogen-free or halogenated organic waste carboy (depending on the specific solvent used). Do not pour down the drain[4].
-
Causality: Nitroaromatics are highly recalcitrant in the environment and toxic to aquatic life. Standard municipal wastewater treatment facilities cannot efficiently degrade these electron-deficient rings[2].
-
-
RCRA Classification & Labeling:
-
Action: Label the container clearly as "Hazardous Waste - Toxic Organic Solid (Contains 2-(Methylamino)-4-nitrobenzoic acid)".
-
Regulatory Note: While not specifically listed as a RCRA P- or U-listed waste, it falls under characteristic hazardous waste due to its toxicity profile and must be managed according to EPA 40 CFR Parts 261[5].
-
-
Final Disposition (Incineration):
-
Action: Route the waste for high-temperature commercial incineration through a certified hazardous waste vendor.
-
Causality: Incineration at elevated temperatures (typically >1000°C) is the only reliable method to ensure the complete destruction of the nitroaromatic ring, converting it safely to CO₂, H₂O, and NOₓ. Ensure the vendor utilizes an incinerator equipped with NOₓ scrubbers to prevent atmospheric pollution[5].
-
References
-
[1] ChemScene LLC. Safety Data Sheet: 2-Chloro-4-(methylamino)-5-nitrobenzoic acid (Proxy for Nitrobenzoic Acid Derivatives). Available at: 1
-
[4] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Available at: 4
-
[2] MDPI - Applied Sciences. Biological Treatment of Nitroaromatics in Wastewater. Available at: 2
-
[3] ResearchGate. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: 3
-
[5] Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Nitrobenzoic acid (Proxy for RCRA Disposal Guidelines). Available at:5
Sources
Personal protective equipment for handling 2-(Methylamino)-4-nitrobenzoic acid
Title: Comprehensive Safety and Operational Guide for Handling 2-(Methylamino)-4-nitrobenzoic Acid
As a Senior Application Scientist, I recognize that handling functionalized nitroaromatics requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior and the physiological consequences of exposure. 2-(Methylamino)-4-nitrobenzoic acid (CAS: 49565-62-0) is a highly valuable building block in pharmaceutical development and dye synthesis [1]. However, its physical form (a fine crystalline powder) and its chemical structure (containing a reducible nitro group) present specific inhalation, dermal, and systemic hazards [2].
This guide provides a self-validating, step-by-step operational protocol designed to mitigate these risks, ensuring both scientific integrity and operator safety.
Hazard Assessment & Mechanistic Toxicology
To understand the stringent Personal Protective Equipment (PPE) requirements for 2-(Methylamino)-4-nitrobenzoic acid, we must look at its toxicological profile. Like many nitroaromatic compounds, it is classified as harmful if swallowed (H302), a skin/eye irritant (H315, H319), and a respiratory irritant (H335) [3].
The Causality of Toxicity: If airborne dust is inhaled or absorbed through the skin, the nitro group (-NO₂) can undergo hepatic enzymatic reduction by nitroreductases. This reduction produces reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates are highly electrophilic and can cause oxidative stress, form DNA adducts (leading to suspected mutagenicity), and oxidize the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia (reduced oxygen-carrying capacity) [2].
The primary goal of our operational setup is to completely block the inhalation and dermal absorption pathways.
Toxicity mechanism of nitroaromatics and the mitigating role of PPE.
Physical Data & PPE Matrix
Before initiating any workflow, verify the physical parameters and ensure the correct PPE is staged.
Table 1: Physical & Hazard Data Summary
| Parameter | Value / Classification |
|---|---|
| CAS Number | 49565-62-0 |
| Molecular Weight | 196.16 g/mol |
| Physical State | Solid (Fine Powder/Crystalline) |
| GHS Hazard Statements | H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Resp) |
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Justification (Causality) |
|---|---|---|
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Prevents dermal absorption; nitrile offers superior resistance to fine organic powders compared to latex[3]. |
| Eye Protection | Chemical safety goggles (EN166/ANSI Z87.1) | Prevents ocular irritation and systemic absorption via the conjunctiva from airborne dust. |
| Respiratory | N95, FFP2, or P3 particulate respirator | Filters fine particulate matter during weighing, preventing inhalation and subsequent hepatic nitroreduction. |
| Body Protection | Anti-static lab coat, closed-toe shoes | Minimizes surface contamination and prevents static discharge which could aerosolize organic dust. |
Step-by-Step Operational Protocol: Weighing & Solubilization
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Environmental Validation & Engineering Controls
-
Action: Turn on the chemical fume hood and verify the face velocity is between 80–100 FPM (feet per minute). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
-
Validation Check: The digital hood monitor must display a steady green light or stable numerical reading. If the airflow is fluctuating, turbulent air may disperse the fine powder into the lab environment. Do not proceed.
Step 2: PPE Donning and Static Mitigation
-
Action: Don nitrile gloves, safety goggles, an N95/P3 respirator, and an anti-static lab coat. Discharge static electricity from your body and tools using a grounding strap or anti-static bar.
-
Causality: Nitrobenzoic acid powders are highly prone to static cling, which causes the powder to "jump" from spatulas, increasing the risk of spills and aerosolization.
Step 3: Transfer and Weighing
-
Action: Place an anti-static weigh boat on the analytical balance inside the fume hood and tare it. Using a grounded micro-spatula, carefully transfer the 2-(Methylamino)-4-nitrobenzoic acid. Keep the source container within 2 inches of the weigh boat to minimize transit distance. Cap the source container immediately.
-
Validation Check: The powder should fall cleanly from the spatula without clinging to the sides of the weigh boat or the tool. If static cling is observed, re-apply the anti-static bar.
Step 4: Solubilization (In-Hood)
-
Action: Transfer the weighed powder directly into your target solvent (e.g., DMSO or buffered aqueous solution) while still inside the fume hood. Rinse the weigh boat with a small volume of the solvent to ensure quantitative transfer and to neutralize any residual dust.
-
Validation Check: The weigh boat should be visually free of any yellow/brown residue before disposal. Seal the solution vial tightly before removing it from the fume hood.
Step 5: Decontamination and Doffing
-
Action: Wipe down the balance and fume hood surface with a damp disposable towel (using water or 70% ethanol) to capture microscopic dust. Doff gloves using the "beak method" (turning them inside out as you remove them). Wash hands thoroughly with soap and water.
-
Validation Check: The exterior of the contaminated glove must be completely encapsulated within itself, leaving only the clean interior exposed.
Emergency Response & Spill Management
-
Spill Cleanup: NEVER dry sweep. Dry sweeping aerosolizes the toxic powder. Gently cover the spill with damp paper towels to suppress dust, then carefully wipe it up. Place all cleanup materials in a sealed hazardous waste bag [2].
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek occupational health evaluation [3].
Disposal & Waste Management Plan
Nitroaromatic compounds pose a significant risk to aquatic life and must not be introduced into standard wastewater systems [3].
-
Solid Waste: Dispose of all contaminated weigh boats, spatulas, and cleanup towels in a clearly labeled, rigid "Hazardous Organic Solid Waste" container.
-
Liquid Waste: Solutions containing 2-(Methylamino)-4-nitrobenzoic acid must be segregated into halogen-free or halogenated organic waste carboys (depending on your solvent choice).
-
Final Destruction: The preferred and mandated method of disposal is high-temperature incineration at an approved hazardous waste facility.
References
-
Carl Roth. "Safety Data Sheet: 4-Nitrobenzoic acid". Carl Roth GmbH + Co. KG. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
